Product packaging for 2-Methoxy-2-methylpropanenitrile(Cat. No.:CAS No. 76474-09-4)

2-Methoxy-2-methylpropanenitrile

Cat. No.: B3057076
CAS No.: 76474-09-4
M. Wt: 99.13 g/mol
InChI Key: GREBWGAVFUQVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-2-methylpropanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B3057076 2-Methoxy-2-methylpropanenitrile CAS No. 76474-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBWGAVFUQVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503212
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76474-09-4
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxy-2-methylpropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

2-Methoxy-2-methylpropanenitrile: A Technical Guide

Introduction

This compound, also known as 2-methoxyisobutyronitrile, is an organic compound with the molecular formula C₅H₉NO.[1][2] It presents as a colorless liquid with a distinct, strong odor.[1] This nitrile is primarily utilized as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a methoxy group and a nitrile functional group on a tertiary carbon, imparts specific reactivity and makes it a subject of interest for potential therapeutic applications.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 76474-09-4[1][2]
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Colorless liquid[1]
Odor Strong[1]
SMILES CC(C)(C#N)OC[1]
InChI Key GREBWGAVFUQVPM-UHFFFAOYSA-N[1]
Hazard and Safety Information

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and is toxic upon ingestion, inhalation, or skin contact.[3] Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.

Hazard StatementGHS ClassificationReference
H226: Flammable liquid and vapour Flammable Liquid, Category 3[3][4]
H301: Toxic if swallowed Acute Toxicity, Oral, Category 3[3]
H311: Toxic in contact with skin Acute Toxicity, Dermal, Category 3[3]
H331: Toxic if inhaled Acute Toxicity, Inhalation, Category 3[3]
H315: Causes skin irritation Skin Irritation, Category 2[4]
H318: Causes serious eye damage Serious Eye Damage, Category 1[4]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure)[4]
H360D: May damage the unborn child Reproductive Toxicity, Category 1B[4]

Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[5]

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the nitrile and the methoxy group attached to a tertiary carbon.

Reactivity Overview

The presence of bulky substituents on the quaternary carbon center sterically hinders bimolecular nucleophilic substitution (SN2) reactions.[1] However, this structure favors unimolecular (SN1) pathways due to the electronic stabilization of the resulting carbocation intermediate by the adjacent methoxy group through resonance.[1] The nitrile group itself is susceptible to a range of transformations common to this functional class.

G main This compound oxidation Carboxylic Acid main->oxidation  Oxidation  (KMnO₄, CrO₃) reduction Primary Amine main->reduction  Reduction  (LiAlH₄) substitution Substituted Nitriles (e.g., Ketones via Grignard) main->substitution  Nucleophilic Substitution  (Grignard Reagents)

Figure 1: Key Chemical Transformations of this compound.
Specific Reactions

  • Oxidation: The nitrile group can be oxidized to the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid.[1] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

  • Reduction: The nitrile is readily reduced to a primary amine, 1-amino-2-methoxy-2-methylpropane.[1] A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion.[1]

  • Nucleophilic Substitution: The nitrile carbon is electrophilic and can be attacked by strong nucleophiles. For instance, Grignard reagents can react with the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[1]

Synthesis Protocol

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a hydroxyl group from its corresponding alcohol precursor.[1]

Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropanol

This protocol details the synthesis via a nucleophilic substitution reaction using sodium cyanide.

Objective: To synthesize this compound from 2-Methoxy-2-methylpropanol.

Materials:

  • 2-Methoxy-2-methylpropanol

  • Sodium cyanide (NaCN)

  • Anhydrous basic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-2-methylpropanol in the anhydrous basic solvent.

  • Addition of Cyanide: Carefully add sodium cyanide to the solution. Extreme caution is required when handling cyanide salts.

  • Reflux: Heat the reaction mixture to reflux under constant stirring. The reaction progress should be monitored using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction typically requires several hours to reach completion.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and solvent.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation to yield pure this compound.[1]

G reactants Reactants: 2-Methoxy-2-methylpropanol Sodium Cyanide (NaCN) Solvent (DMSO) reflux Reaction under Reflux reactants->reflux workup Aqueous Work-up & Extraction reflux->workup purification Drying & Purification (Distillation) workup->purification product Final Product: This compound purification->product

Figure 2: Workflow for the Synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis due to its versatile reactivity.

  • Organic Synthesis: It is a key intermediate for constructing more complex molecular architectures.[1] The nitrile can be transformed into amines, carboxylic acids, or ketones, providing access to a wide range of chemical entities.

  • Pharmaceuticals: The compound is investigated as a precursor for the development of new drug candidates.[1] Its structural motif may be incorporated into molecules designed to interact with specific biological targets.

  • Agrochemicals: It is utilized in the manufacturing process of certain agricultural chemicals, such as pesticides and herbicides.[1]

Conclusion

This compound is a functionally rich organic intermediate with well-defined chemical properties and reactivity. Its synthesis is achievable through established protocols, though it requires stringent safety measures due to its toxicity and flammability. For researchers and drug development professionals, this compound offers a versatile platform for the synthesis of novel molecules with potential applications in medicine and agriculture. A thorough understanding of its handling requirements and chemical behavior is paramount for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-2-methylpropanenitrile, a key chemical intermediate in various synthetic applications. This document outlines its chemical identity, structural information, and known reactivity, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Chemical Identity and Structure

This compound, also known as 2-methoxyisobutyronitrile, is an organic compound featuring both a methoxy and a nitrile functional group.[1][2] Its unique structure makes it a versatile building block in organic synthesis.[1]

CAS Number: 76474-09-4[1][2]

Molecular Formula: C₅H₉NO[1][2]

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Weight 99.13 g/mol [1]
InChI InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3[1]
InChI Key GREBWGAVFUQVPM-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C#N)OC[1]

Below is a 2D structural representation of the this compound molecule.

2D Structure of this compound

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in the public domain. The compound is described as a colorless liquid with a strong odor.[1] Below is a table of computed and general properties.

PropertyValue/Description
Appearance Colorless liquid with a strong odor[1]
Molecular Weight 99.1311 g/mol [2]
Topological Polar Surface Area 33 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Predicted mass spectrometry data indicates a monoisotopic mass of 99.068413911 Da.[2][3] The predicted collision cross-section values for various adducts have also been calculated.[3] While specific NMR, HPLC, and LC-MS data are mentioned as being available from some suppliers, the actual spectra are not publicly provided.[4]

Synthesis and Reactivity

3.1. Synthesis

The primary synthetic route to this compound is through the nucleophilic substitution of a suitable precursor.[1] A common method involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, under basic conditions.[1] The reaction typically requires reflux to proceed to completion.[1]

The general workflow for this synthesis is depicted below.

synthesis_workflow start Starting Materials: 2-Methoxy-2-methylpropanol Sodium Cyanide (NaCN) Base reaction Reaction Vessel: Combine reactants in a suitable solvent. Heat to reflux. start->reaction workup Aqueous Workup: Quench reaction, separate layers. reaction->workup purification Purification: Distillation or Chromatography workup->purification product Final Product: This compound purification->product reaction_pathways start This compound oxidation Oxidation (e.g., KMnO₄) start->oxidation [O] reduction Reduction (e.g., LiAlH₄) start->reduction [H] product_acid 2-Methoxy-2-methylpropanoic acid oxidation->product_acid product_amine 2-Methoxy-2-methylpropan-1-amine reduction->product_amine

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-2-methylpropanenitrile, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the methylation of 2-hydroxyisobutyronitrile (acetone cyanohydrin). Furthermore, it presents a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound, also known as 2-methoxyisobutyronitrile, is a nitrile compound featuring a quaternary carbon substituted with a methoxy group. Its molecular formula is C₅H₉NO, and it has a molecular weight of 99.13 g/mol .[1] This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both a nitrile and a methoxy group allows for a variety of chemical transformations, making it a valuable intermediate for drug development and scientific research.

This guide details a reliable synthetic route to this compound and provides a comprehensive analysis of its spectroscopic properties to aid researchers in its synthesis, identification, and application.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the methylation of 2-hydroxyisobutyronitrile, which is readily prepared from acetone and a cyanide source.[2][3]

Synthesis Pathway Overview

The synthesis is a two-step process. The first step involves the formation of the cyanohydrin from acetone. The subsequent step is the methylation of the hydroxyl group to yield the final product.

Synthesis_Pathway Acetone Acetone Acetone_Cyanohydrin 2-Hydroxyisobutyronitrile (Acetone Cyanohydrin) Acetone->Acetone_Cyanohydrin H+ NaCN Sodium Cyanide NaCN->Acetone_Cyanohydrin Product This compound Acetone_Cyanohydrin->Product Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Product

Figure 1: Synthesis pathway of this compound.
Experimental Protocols

Step 1: Preparation of 2-Hydroxyisobutyronitrile (Acetone Cyanohydrin)

This procedure is adapted from established methods for the synthesis of acetone cyanohydrin.[2][4]

Materials:

  • Acetone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide (e.g., 9.7 moles) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[2]

  • Acetone (e.g., 12.3 moles) is added to the cyanide solution.[2]

  • The flask is cooled in an ice bath, and the solution is stirred vigorously.

  • Once the temperature of the mixture is below 15 °C, 40% sulfuric acid is added dropwise from the dropping funnel over a period of about three hours, maintaining the reaction temperature between 10-20 °C.[2]

  • After the addition is complete, stirring is continued for an additional 15 minutes.

  • The reaction mixture is then allowed to settle. The upper organic layer of acetone cyanohydrin is separated.

  • The aqueous layer is extracted three times with diethyl ether.[2]

  • The combined organic layer and ether extracts are dried over anhydrous sodium sulfate.

  • The ether and any unreacted acetone are removed by distillation.

  • The crude 2-hydroxyisobutyronitrile is then purified by vacuum distillation.

Step 2: Methylation of 2-Hydroxyisobutyronitrile

This proposed protocol is based on standard methylation procedures for alcohols, using dimethyl sulfate as the methylating agent.

Materials:

  • 2-Hydroxyisobutyronitrile (from Step 1)

  • Sodium Hydride (NaH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of 2-hydroxyisobutyronitrile (1 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Dimethyl sulfate (1.1 equivalents) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial for confirming its identity and purity. The following sections detail the expected analytical data.

Physical Properties
PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless liquid
Odor Strong odor
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical chemical shifts and fragmentation patterns for similar structures.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4Singlet3H-OCH₃
~1.5Singlet6H-C(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~120-C≡N
~70Quaternary Carbon (-C(OCH₃)-)
~52-OCH₃
~25-C(CH₃)₂

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2940MediumC-H stretch (alkane)
~2240MediumC≡N stretch (nitrile)
~1460, 1380MediumC-H bend (alkane)
~1100StrongC-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPossible Fragment Ion
99[M]⁺ (Molecular Ion)
84[M - CH₃]⁺
73[M - CN]⁺
59[M - C₂H₄]⁺
Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Characterization_Workflow Start Crude Product Purification Purification (Fractional Distillation) Start->Purification Purity_Analysis Purity Analysis (GC-MS, HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FTIR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Figure 2: Workflow for the characterization of this compound.

Safety Precautions

  • Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Dimethyl sulfate is a potent carcinogen and is toxic. It should be handled with extreme care in a fume hood, and appropriate protective measures should be taken to avoid contact and inhalation.

  • Acetone cyanohydrin is toxic and can release hydrogen cyanide. It should be handled in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the methylation of 2-hydroxyisobutyronitrile. The guide also includes comprehensive predicted characterization data to aid in the identification and quality control of the synthesized product. The provided workflows and safety information are intended to facilitate the safe and efficient production of this important chemical intermediate for research and development purposes.

References

Spectroscopic Profile of 2-Methoxy-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxy-2-methylpropanenitrile (C₅H₉NO), a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data and analysis of structurally analogous compounds to provide a robust spectroscopic profile. The information herein is intended to support research, drug development, and quality control activities.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique chemical structure featuring a nitrile group and a methoxy group attached to a tertiary carbon.[1] This arrangement dictates its characteristic spectroscopic features. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are based on established chemical shift and fragmentation principles, as well as data from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂~1.4 - 1.6Singlet6H
-OCH₃~3.2 - 3.4Singlet3H

Predicted based on the analysis of similar aliphatic compounds containing gem-dimethyl and methoxy groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
-C (CH₃)₂~25 - 30
-C (CH₃)₂~70 - 75
-C N~120 - 125
-OC H₃~50 - 55

Predicted based on characteristic chemical shifts for quaternary carbons, nitriles, and methoxy groups.[2]

Table 3: Predicted IR Spectroscopic Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (alkane) stretch2850 - 3000Medium to Strong
C≡N (nitrile) stretch2240 - 2260Medium, Sharp
C-O (ether) stretch1080 - 1150Strong

Predicted based on typical infrared absorption frequencies for aliphatic nitriles and ethers.

Table 4: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺100.0757
[M+Na]⁺122.0576
[M]⁺99.0679

Data sourced from predicted values on PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum using the solvent residual peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

    • For direct insertion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane), apply it to the probe, and allow the solvent to evaporate.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure Elucidation NMR->Structure Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Mass-to-Charge Ratio

Caption: Workflow of Spectroscopic Analysis.

References

Solubility of 2-Methoxy-2-methylpropanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a bifunctional molecule featuring both a nitrile and an ether group, serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility profile in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides an overview of its expected solubility, a detailed experimental protocol for its determination, and a workflow for solubility assessment.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound (C₅H₉NO) contains both polar and non-polar regions, suggesting a degree of solubility in a range of organic solvents.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, contributing to dipole-dipole interactions. This polarity suggests solubility in polar aprotic solvents such as acetone and acetonitrile, and to some extent in polar protic solvents like lower alcohols (e.g., methanol, ethanol).[1][2][3][4]

  • Ether Group (-O-): The ether linkage is also polar, and the oxygen atom can act as a hydrogen bond acceptor.[5][6][7] This enhances solubility in protic solvents. Ethers are generally good solvents for a wide range of organic compounds.[7][8]

  • Alkyl Backbone: The tertiary butyl-like structure is non-polar and will contribute to its solubility in non-polar solvents such as diethyl ether and hydrocarbons.

Based on these structural features, this compound is expected to be miscible with or highly soluble in a broad range of common organic solvents, including:

  • Polar Aprotic Solvents: Acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and dichloromethane.

  • Polar Protic Solvents: Methanol, ethanol, and isopropanol.

  • Non-Polar Solvents: Diethyl ether and, to a lesser extent, hydrocarbon solvents like hexanes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents has not been published. To obtain precise solubility values, experimental determination is necessary. The following section details a standard protocol for such a measurement.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10] It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved liquid nitrile is essential to ensure saturation.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using an orbital shaker or vortex mixer for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[11][12] The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved nitrile to settle.[10]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microdroplets.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant T) prep->equil Excess Solute + Solvent sep Phase Separation (Settling) equil->sep 24-72 hours sample Sample Collection & Filtration sep->sample Withdraw Supernatant analysis Concentration Analysis (e.g., GC/HPLC) sample->analysis Diluted Aliquot calc Solubility Calculation analysis->calc Concentration Data

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is anticipated to exhibit good solubility in a wide array of common organic solvents due to its combined nitrile, ether, and alkyl functionalities. For precise quantitative data, which is crucial for process development and formulation, the standardized shake-flask method provides a reliable experimental approach. The protocol and workflow detailed in this guide offer a robust framework for researchers and scientists to determine the solubility of this and other similar compounds.

References

Thermal Stability and Decomposition of 2-Methoxy-2-methylpropanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a nitrile compound with the chemical formula C5H9NO, serves as a valuable intermediate in various chemical syntheses. Understanding its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application in research and development, particularly within the pharmaceutical and chemical industries. This technical guide aims to provide a comprehensive overview of the available information regarding the thermal properties of this compound.

Molecular Structure and Properties:

  • Molecular Formula: C5H9NO

  • Molecular Weight: 99.13 g/mol

  • CAS Number: 76474-09-4

  • Appearance: Colorless liquid[1]

Thermal Stability and Decomposition Analysis

Despite a thorough review of available scientific literature and safety data, specific quantitative data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound is not publicly available. This includes the absence of specific decomposition temperatures, onset temperatures for thermal runaway, and detailed TGA curves that would illustrate weight loss as a function of temperature.

In the absence of direct experimental data for this compound, a general understanding of the thermal decomposition of related compounds can provide some insight. For instance, studies on the thermal degradation of other organic nitriles, such as polyacrylonitrile, indicate that decomposition can yield products like hydrogen cyanide and various other nitriles, with the product distribution being temperature-dependent[2]. Additionally, research on the thermal decomposition of compounds containing methoxy groups, like 2-methoxyethanol, highlights that the C-O and C-C bonds are often the weakest and most susceptible to cleavage at elevated temperatures[3]. However, it is crucial to emphasize that these are general observations and may not be directly applicable to the specific decomposition behavior of this compound.

Predicted Decomposition Pathway

Without experimental data on the decomposition products, a putative decomposition pathway can be hypothesized based on the principles of organic chemistry. The presence of a quaternary carbon, a nitrile group, and a methoxy group suggests that thermal stress could lead to fragmentation through various radical mechanisms.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following general methodologies are standard for assessing the thermal stability of liquid chemical compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the temperature and heat flow associated with thermal transitions in a material.

A generic experimental workflow for DSC analysis is as follows:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample_Weighing Accurately weigh ~1-5 mg of liquid sample Hermetic_Sealing Seal in a hermetic aluminum pan Sample_Weighing->Hermetic_Sealing Instrument_Setup Place sample and reference pans in DSC cell Hermetic_Sealing->Instrument_Setup Heating_Program Heat at a constant rate (e.g., 10 °C/min) under inert atmosphere (N2) Instrument_Setup->Heating_Program Data_Acquisition Record heat flow vs. temperature Heating_Program->Data_Acquisition Thermogram_Analysis Analyze the DSC thermogram for onset of decomposition (exotherm) Data_Acquisition->Thermogram_Analysis

Caption: General experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

A generic experimental workflow for TGA analysis is as follows:

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation Sample_Loading Place ~5-10 mg of liquid sample in a TGA pan Instrument_Setup_TGA Place pan in TGA furnace Sample_Loading->Instrument_Setup_TGA Heating_Program_TGA Heat at a constant rate (e.g., 10 °C/min) under inert (N2) or oxidative (Air) atmosphere Instrument_Setup_TGA->Heating_Program_TGA Data_Acquisition_TGA Record mass loss vs. temperature Heating_Program_TGA->Data_Acquisition_TGA TGA_Curve_Analysis Analyze the TGA curve to determine decomposition temperature ranges Data_Acquisition_TGA->TGA_Curve_Analysis

Caption: General experimental workflow for Thermogravimetric Analysis.

Conclusion and Recommendations

The lack of publicly available experimental data on the thermal stability and decomposition of this compound represents a significant knowledge gap. For any application involving this compound where it may be subjected to elevated temperatures, it is strongly recommended that experimental thermal analysis, such as DSC and TGA, be conducted. Such studies are essential for a comprehensive risk assessment and the development of safe operating procedures. Researchers and drug development professionals should exercise caution and assume the compound may be thermally labile, taking appropriate safety precautions to mitigate potential hazards.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropanenitrile: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropanenitrile (also known as 2-methoxyisobutyronitrile), a key intermediate in organic synthesis. This document details its discovery and historical synthesis, outlines a detailed experimental protocol for its preparation, and presents a thorough characterization using various analytical techniques. The information is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound is a colorless liquid with a characteristic strong odor, identified by the CAS number 76474-09-4.[1] Its molecular formula is C₅H₉NO, and it has a molecular weight of 99.13 g/mol .[1] The molecule features a quaternary carbon substituted with a methoxy group, a nitrile group, and two methyl groups. This unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Discovery and History

Synthesis

The primary and most documented method for the synthesis of this compound is through the etherification of a cyanohydrin, specifically 2-hydroxyisobutyronitrile.[2] This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a methoxy group.

Synthesis from 2-Hydroxyisobutyronitrile

This process involves the reaction of 2-hydroxyisobutyronitrile with methanol in the presence of a catalyst. A detailed experimental protocol is provided below, based on the procedure outlined in US Patent 4,864,051.[2]

Materials:

  • 2-Hydroxyisobutyronitrile (1.09 mol)

  • Zinc chloride, freshly fused (1.09 mol)

  • Anhydrous methanol (100 ml)

  • Ether

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A solution of freshly fused zinc chloride (149 g, 1.09 mol) in anhydrous methanol (100 ml) is prepared.

  • To this solution, 2-hydroxyisobutyronitrile (100 ml, 93 g, 1.09 mol) is added.

  • The reaction mixture is heated in an oil bath at 60°C for 12 hours.

  • After cooling to room temperature, the mixture is poured onto ice.

  • The aqueous mixture is extracted three times with 200 ml portions of ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by evaporation.

  • The resulting residue is distilled to afford this compound.

Yield: 51%[2] Boiling Point of Product: 117-118°C[2]

Logical Workflow for Synthesis

G cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Work-up and Purification reagent1 2-Hydroxyisobutyronitrile mix Mix Reagents reagent1->mix reagent2 Anhydrous Methanol reagent2->mix catalyst Fused Zinc Chloride catalyst->mix heat Heat at 60°C for 12h mix->heat quench Pour onto Ice heat->quench extract Extract with Ether (3x) quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill evaporate->distill product This compound distill->product

Figure 1: Experimental workflow for the synthesis of this compound.
Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The Lewis acid catalyst, zinc chloride, activates the hydroxyl group of the cyanohydrin, making it a better leaving group (as water). The methanol then acts as a nucleophile, attacking the carbocation intermediate to form the ether linkage.

G start 2-Hydroxyisobutyronitrile + ZnCl₂ activated Activated Complex [R-OH-ZnCl₂] start->activated Coordination carbocation Carbocation Intermediate [R⁺] + [HO-ZnCl₂]⁻ activated->carbocation Loss of H₂O-ZnCl₂ product_complex Product-Catalyst Complex [R-OCH₃-H]⁺ carbocation->product_complex methanol Methanol (CH₃OH) (Nucleophile) methanol->carbocation Nucleophilic Attack product This compound product_complex->product Deprotonation

Figure 2: Simplified reaction mechanism for the formation of this compound.

Physicochemical Properties and Spectroscopic Data

A comprehensive collection of physical and spectroscopic data is essential for the identification and characterization of this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₉NO[1]
Molecular Weight99.13 g/mol [1]
Boiling Point117-118 °C[2]
AppearanceColorless liquid[1]
OdorStrong[1]
Spectroscopic Data

While a complete set of spectral data from a single source is not available, the following represents typical expected values based on the structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets.

  • A singlet corresponding to the six equivalent protons of the two methyl groups.

  • A singlet corresponding to the three protons of the methoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum is expected to show four distinct signals.

  • A signal for the quaternary carbon bonded to the oxygen and nitrile group.

  • A signal for the carbon of the nitrile group.

  • A signal for the carbons of the two equivalent methyl groups.

  • A signal for the carbon of the methoxy group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

  • A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

  • C-H stretching vibrations from the methyl and methoxy groups in the region of 2800-3000 cm⁻¹.

  • A C-O (ether) stretching vibration, typically in the 1050-1150 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 99. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the C-C bond adjacent to the nitrile group.

Chemical Reactions

This compound can undergo several chemical transformations, making it a useful synthetic intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine (2-methoxy-2-methylpropan-1-amine) using reducing agents such as lithium aluminum hydride.[2]

  • Oxidation: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although this may be challenging due to the sterically hindered nature of the molecule.

  • Grignard Reaction: The nitrile group can react with Grignard reagents to form ketones after hydrolysis.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in organic synthesis with a straightforward preparative route from commercially available starting materials. This guide provides a detailed overview of its synthesis, characterization, and chemical properties, serving as a practical resource for chemists in research and development. Further studies to fully elucidate its spectroscopic properties and explore its reactivity in various synthetic applications are warranted.

References

Theoretical Insights into 2-Methoxy-2-methylpropanenitrile: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a molecule of interest in organic synthesis and as a potential pharmacophore, possesses a unique combination of a quaternary carbon center, a nitrile group, and a methoxy group. These structural features impart specific electronic and steric properties that dictate its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, electronic properties, and vibrational characteristics as elucidated by computational chemistry methods. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related structures, primarily 2-methylpropanenitrile (isobutyronitrile), and established theoretical principles to project the molecular properties and the influence of the methoxy substituent.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for understanding its interactions with other molecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining optimized molecular geometries.

Computational Methodology for Geometry Optimization

The optimized geometry of a molecule corresponds to the minimum energy arrangement of its atoms. This is typically achieved through calculations that iteratively adjust the atomic coordinates to find the lowest point on the potential energy surface. A common and reliable method for this purpose is DFT using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A plausible 3D structure of the molecule is generated using molecular modeling software.

  • Computational Method Selection: The DFT method is chosen, specifying the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)).

  • Energy Minimization: The calculation is run to find the geometry that minimizes the electronic energy of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).

Predicted Molecular Geometry

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous structures)

ParameterPredicted Value
Bond Lengths (Å)
C-CN~1.47
C≡N~1.16
C-CH3~1.54
C-O~1.43
O-CH3~1.42
Bond Angles (°) **
C-C-CN~110
CH3-C-CH3~111
C-C-O~108
C-O-CH3~112
Dihedral Angles (°) **
H3C-C-O-CH3~180 (anti) or ~60 (gauche)

Note: These are estimated values. Actual values would require specific DFT calculations.

The rotation around the C2-O bond introduces the possibility of different conformers (rotational isomers). A conformational analysis would be necessary to determine the relative energies of the anti and gauche conformers.

G Computational Workflow for Geometry Optimization start Initial 3D Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Calculation opt->freq check Imaginary Frequencies? freq->check end Optimized Geometry & Thermodynamic Properties check->opt Yes (Transition State) check->end No

Figure 1: A generalized workflow for computational geometry optimization.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

Electronic Properties of this compound

While a full molecular orbital analysis of this compound is not available, some theoretical data suggests that its HOMO energy is approximately -7.9 eV. A significant finding is that the localization of the HOMO shifts from the nitrile group in propanenitrile to the methoxy oxygen in this compound. This indicates that the methoxy group plays a dominant role in the molecule's nucleophilic character.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/Description
HOMO Energy ~ -7.9 eV
LUMO Energy Not available
HOMO-LUMO Gap Not available
HOMO Localization Primarily on the methoxy oxygen atom
LUMO Localization Expected to be on the π* orbital of the nitrile group
Dipole Moment Expected to be significant due to the electronegative N and O atoms

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

G Frontier Molecular Orbitals of this compound cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Accepts Electrons) π*(C≡N) HOMO HOMO (Highest Occupied Molecular Orbital) (Donates Electrons) n(O) LUMO->HOMO Energy Gap (ΔE)

Figure 2: A conceptual diagram of the HOMO and LUMO energy levels.

Vibrational Analysis

Vibrational spectroscopy (infrared and Raman) is a key experimental technique for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Methodology for Vibrational Analysis

The same DFT calculation that is used for geometry optimization also provides the necessary data for a vibrational analysis. The second derivatives of the energy with respect to the atomic positions are calculated to determine the force constants, which in turn yield the vibrational frequencies.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: Start with the previously optimized molecular geometry.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory used for the optimization (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Scaling: The calculated frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Visualization: The vibrational modes corresponding to each frequency can be visualized to understand the nature of the atomic motions.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C≡N stretch 2240 - 2260A strong, sharp band characteristic of the nitrile group.
C-H stretch (methyl) 2850 - 3000Multiple bands corresponding to symmetric and asymmetric stretching.
C-O stretch 1050 - 1150Stretching of the C-O single bonds.
CH₃ bend 1350 - 1470Bending vibrations of the methyl groups.

The exact positions of these bands will be influenced by the coupling of vibrations and the overall molecular structure.

Conclusion

This technical guide has provided a theoretical overview of the molecular structure, electronic properties, and vibrational spectrum of this compound based on established computational chemistry principles and data from analogous molecules. The key takeaways for researchers, scientists, and drug development professionals are:

  • The molecule possesses a stable tetrahedral geometry at the central carbon.

  • The methoxy group is predicted to be the primary site of nucleophilic attack, as indicated by the localization of the HOMO on the oxygen atom.

  • The nitrile group provides a potential site for electrophilic attack and is characterized by a strong and distinct C≡N stretching vibration in the infrared spectrum.

While this guide offers valuable theoretical insights, it is important to emphasize that these are predictions. Detailed experimental studies and dedicated high-level computational analyses of this compound are necessary to fully validate and expand upon these findings. Such studies would provide a more precise understanding of its properties and could be instrumental in the rational design of new synthetic routes and the development of novel therapeutic agents.

Potential Reactivity of 2-Methoxy-2-methylpropanenitrile with Common Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of 2-Methoxy-2-methylpropanenitrile with a range of common laboratory reagents. The presence of a sterically hindered nitrile group alpha to a quaternary carbon containing a methoxy group dictates its unique chemical behavior. This document outlines expected reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data where available.

Hydrolysis

The hydrolysis of the nitrile group in this compound can be achieved under acidic, basic, or catalytic conditions to yield either the corresponding carboxylic acid or amide. The steric hindrance around the nitrile group generally necessitates more forcing conditions for traditional acid or base-catalyzed hydrolysis compared to unhindered nitriles.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, this compound is expected to hydrolyze to 2-methoxy-2-methylpropanoic acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium salt.

Acid_Hydrolysis Nitrile This compound Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ H3O_plus H₃O⁺ Intermediate1 Tetrahedral Intermediate Protonated_Nitrile->Intermediate1 + H₂O Water1 H₂O Protonated_Amide Protonated Amide Intermediate1->Protonated_Amide - H⁺ Amide 2-Methoxy-2-methylpropanamide Protonated_Amide->Amide Protonated_Amide2 Protonated Amide Amide->Protonated_Amide2 + H⁺ H3O_plus2 H₃O⁺ Tetrahedral_Intermediate2 Tetrahedral Intermediate Protonated_Amide2->Tetrahedral_Intermediate2 + H₂O Water2 H₂O Carboxylic_Acid 2-Methoxy-2-methylpropanoic Acid Tetrahedral_Intermediate2->Carboxylic_Acid - NH₄⁺ Ammonium NH₄⁺ Tetrahedral_Intermediate2->Ammonium

Figure 1: Acid-Catalyzed Hydrolysis Pathway.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or water), add a concentrated strong acid such as sulfuric acid or hydrochloric acid (e.g., 6 M HCl, 5-10 eq).

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or GC analysis. Due to steric hindrance, prolonged reaction times (24-48 hours) may be necessary.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to pH ~8-9.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to pH ~1-2, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ReagentConditionsProductYield
6 M HClReflux, 24-48 h2-Methoxy-2-methylpropanoic AcidModerate to Good
Conc. H₂SO₄Reflux, 24-48 h2-Methoxy-2-methylpropanoic AcidModerate to Good

Table 1: Summary of Acid-Catalyzed Hydrolysis Conditions.

Alkaline Hydrolysis

Alkaline hydrolysis of this compound will yield the corresponding carboxylate salt, which upon acidic workup, gives 2-methoxy-2-methylpropanoic acid. This reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

Alkaline_Hydrolysis Nitrile This compound Intermediate1 Anionic Intermediate Nitrile->Intermediate1 + OH⁻ OH_minus OH⁻ Imidic_acid Imidic Acid Intermediate1->Imidic_acid + H₂O Water1 H₂O Amide 2-Methoxy-2-methylpropanamide Imidic_acid->Amide Tautomerization Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ OH_minus2 OH⁻ Carboxylate 2-Methoxy-2-methylpropanoate Tetrahedral_Intermediate->Carboxylate - NH₃ Ammonia NH₃ Tetrahedral_Intermediate->Ammonia Carboxylic_Acid 2-Methoxy-2-methylpropanoic Acid Carboxylate->Carboxylic_Acid + H₃O⁺ H3O_plus H₃O⁺ (workup)

Figure 2: Alkaline Hydrolysis Pathway.

Experimental Protocol: Alkaline Hydrolysis

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

  • Add a concentrated aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (e.g., 40% NaOH, 5-10 eq).

  • Heat the mixture to reflux (typically 100-110 °C) for an extended period (24-72 hours), monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. A protocol for the hydrolysis of the corresponding methyl ester to 2-methoxy-2-methylpropanoic acid in 67% yield has been reported, suggesting similar efficacy for the nitrile under appropriate conditions.[1]

ReagentConditionsProductYield
40% NaOH (aq)Reflux, 24-72 h2-Methoxy-2-methylpropanoic AcidModerate
40% KOH (aq)Reflux, 24-72 h2-Methoxy-2-methylpropanoic AcidModerate

Table 2: Summary of Alkaline Hydrolysis Conditions.

Catalytic Hydration to Amide

Due to the often harsh conditions required for acid or base-catalyzed hydrolysis, which can lead to decomposition or unwanted side reactions, catalytic methods for the hydration of nitriles to amides are highly valuable, especially for sterically hindered substrates. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have been shown to be effective for the hydration of tertiary nitriles under neutral and mild conditions.[2][3]

Catalytic_Hydration_Workflow Start Start Mix Mix Nitrile, Catalyst, and Water Start->Mix Heat Heat Reaction Mixture (e.g., 80 °C) Mix->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Product 2-Methoxy-2-methylpropanamide Purify->Product End End Product->End

Figure 3: Experimental Workflow for Catalytic Hydration.

Experimental Protocol: Platinum-Catalyzed Hydration

  • In a reaction vessel, combine this compound (1.0 eq), a platinum catalyst (e.g., [PtH{(PMe₂O)₂H}(PMe₂OH)]) (0.5-1 mol%), and a solvent mixture (e.g., water/2-propanol).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as indicated by TLC or GC analysis.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization to afford pure 2-Methoxy-2-methylpropanamide.

CatalystConditionsProductYield
Ghaffar-Parkins Catalyst80 °C, H₂O/iPrOH2-Methoxy-2-methylpropanamideHigh
Amorphous MnO₂30-100 °C, H₂O (flow)2-Methoxy-2-methylpropanamideHigh

Table 3: Summary of Catalytic Hydration Conditions.

Reduction

The nitrile group of this compound can be reduced to a primary amine, 1-amino-2-methoxy-2-methylpropane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction Nitrile This compound Amine 1-Amino-2-methoxy-2-methylpropane Nitrile->Amine Reduction LiAlH4 1. LiAlH₄, Et₂O Workup 2. H₂O

Figure 4: Reduction of Nitrile to Primary Amine.

Experimental Protocol: Reduction with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (4-12 h), monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The product, 1-amino-2-methoxy-2-methylpropane, can be purified by distillation.

ReagentConditionsProductYield
LiAlH₄Reflux in Et₂O or THF1-Amino-2-methoxy-2-methylpropaneGood to High

Table 4: Summary of Reduction Conditions.

Reaction with Organometallic Reagents

Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine salt. The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a ketone after acidic workup. Due to the steric hindrance of the nitrile, the use of a copper(I) salt as a catalyst may be beneficial.[4]

Grignard_Reaction Nitrile This compound Ketone Ketone Nitrile->Ketone Grignard Addition Grignard 1. R-MgX, Et₂O Workup 2. H₃O⁺

Figure 5: Grignard Reaction with a Nitrile.

Experimental Protocol: Reaction with a Grignard Reagent

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours (2-12 h). Heating to reflux may be necessary for less reactive Grignard reagents or due to the steric hindrance of the nitrile.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ketone can be purified by column chromatography or distillation.

ReagentConditionsProductYield
CH₃MgBrReflux in Et₂O3-Methoxy-3-methyl-2-butanoneModerate
PhMgBrReflux in Et₂O2-Methoxy-2-methyl-1-phenyl-1-propanoneModerate

Table 5: Summary of Grignard Reaction Conditions.

Oxidation

The oxidation of a tertiary nitrile, such as this compound, with strong oxidizing agents like potassium permanganate (KMnO₄) is not a straightforward reaction. Unlike compounds with benzylic hydrogens, there is no readily abstractable hydrogen at the alpha-position. Under harsh conditions (e.g., hot, concentrated KMnO₄), oxidative cleavage of C-C bonds could occur, leading to a mixture of products including acetone and carbon dioxide. The nitrile group itself is generally resistant to oxidation under these conditions.

Due to the lack of a predictable and high-yielding reaction pathway, the oxidation of this compound with common strong oxidizing agents is not considered a synthetically useful transformation.

Alternative Reactivity: Ritter and Pinner Reactions

Given the tertiary nature of the carbon atom bearing the methoxy and nitrile groups, this compound could potentially undergo reactions involving a stabilized tertiary carbocation intermediate under strong acid conditions.

  • Ritter Reaction: In the presence of a strong acid and a source of a stable carbocation (e.g., from a tertiary alcohol or alkene), this compound could act as the nucleophile to form an N-alkyl amide after hydrolysis of the intermediate nitrilium ion.[2][5][6][7][8]

  • Pinner Reaction: In the presence of an alcohol and a strong acid (like anhydrous HCl), this compound could undergo a Pinner reaction to form an imino ester salt. However, this reaction is noted to be less effective for sterically hindered nitriles.[3][9]

These alternative pathways should be considered when subjecting this compound to strongly acidic conditions, especially in the presence of other potential reactants.

Conclusion

This compound exhibits a range of reactivity primarily centered around its sterically hindered nitrile group. While traditional hydrolysis, reduction, and Grignard reactions are feasible, the steric bulk at the alpha-position often necessitates more forcing conditions or the use of specific catalytic systems for optimal results. Catalytic hydration to the amide offers a mild and selective alternative to harsh hydrolytic methods. The oxidation of this molecule is expected to be challenging and likely unselective. The potential for carbocation-mediated reactions like the Ritter reaction under strongly acidic conditions presents an interesting avenue for further investigation and should be a consideration in synthetic planning. This guide provides a foundational understanding for researchers and professionals working with this and structurally related compounds.

References

Methodological & Application

Application Notes and Protocols: The 2-Methoxypropyl (MOP) Group as a Protective Strategy for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Methoxy-2-methylpropanenitrile: Initial searches for the use of this compound as a protecting group did not yield specific information or established protocols. However, the structurally related 2-methoxypropyl (MOP) group, derived from 2-methoxypropene, is a well-documented and effective protecting group for alcohols. This document will focus on the application and protocols for the MOP protecting group.

Introduction

In the realm of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. The 2-methoxypropyl (MOP) group is an acetal-type protecting group for alcohols, prized for its ease of introduction, stability under basic and nucleophilic conditions, and mild acidic cleavage.[1][2] This makes it a valuable tool for researchers, scientists, and drug development professionals, particularly in the synthesis of complex molecules like carbohydrates and natural products. The MOP group is introduced via the acid-catalyzed addition of an alcohol to 2-methoxypropene.[3]

Mechanism of Protection and Deprotection

The formation of a MOP ether proceeds through the protonation of 2-methoxypropene to form a resonance-stabilized oxocarbenium ion. This electrophile is then trapped by the alcohol to form the protected ether. Deprotection is the reverse process, involving protonation of the ether oxygen, followed by elimination to regenerate the alcohol and form acetone and methanol as byproducts.

Diagram: General scheme for the protection and deprotection of an alcohol using the MOP group.

G cluster_workflow MOP Protection Workflow start Start dissolve Dissolve alcohol in anhydrous CH2Cl2 at 0 °C start->dissolve add_reagents Add 2-methoxypropene and PPTS dissolve->add_reagents stir Stir at room temperature and monitor by TLC add_reagents->stir quench Quench with triethylamine stir->quench workup Aqueous workup quench->workup purify Purify by column chromatography workup->purify end End (Isolated MOP ether) purify->end G cluster_workflow MOP Deprotection Workflow start Start dissolve Dissolve MOP ether in THF/1% aq. AcOH start->dissolve stir Stir at room temperature and monitor by TLC dissolve->stir workup Aqueous workup stir->workup purify Purify by column chromatography workup->purify end End (Isolated Alcohol) purify->end G cluster_orthogonal Orthogonal Protecting Groups MOP MOP Group (Mild Acid Labile) Ester Ester (Base Labile) Fmoc Fmoc (Base Labile) Benzyl Benzyl (Bn) (Hydrogenolysis) Silyl Silyl (e.g., TBS) (Fluoride)

References

Application Notes: 2-Methoxy-2-methylpropanenitrile for the Protection of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes and ketones, with their electrophilic carbonyl carbon, are susceptible to nucleophilic attack and often require protection during multi-step synthetic sequences. While various protecting groups for carbonyls exist, the use of 2-methoxy-2-methylpropanenitrile as a protective agent is not a widely documented or common procedure in the available scientific literature.

Extensive searches for detailed application notes, experimental protocols, and quantitative data specifically describing the use of this compound for the protection of aldehydes and ketones have not yielded specific methodologies. The preponderance of available information focuses on its precursor, acetone cyanohydrin, primarily as a source of the cyanide anion for the formation of cyanohydrins, rather than the application of its methoxy derivative as a distinct protecting group.

This document, therefore, outlines the general principles of cyanohydrin ether formation, which is the class of compounds to which the protected product would belong, and provides a hypothetical framework for its potential application based on related chemical transformations. The protocols and data presented are extrapolated from known reactions of similar compounds and should be considered theoretical until validated by experimental evidence.

General Concept: Cyanohydrin Ether Formation

The protection of a carbonyl group using a reagent like this compound would theoretically proceed through the formation of a cyanohydrin ether. This transformation involves the addition of the elements of this compound across the carbonyl double bond.

Proposed Reaction Pathway

The reaction would likely require catalysis to proceed efficiently. Both acid and base catalysis are plausible routes, leading to the formation of a new C-O and C-C bond at the carbonyl carbon.

G cluster_protection Protection Aldehyde_Ketone Aldehyde or Ketone (R-CO-R') Protected_Carbonyl Protected Carbonyl (Cyanohydrin Ether) Aldehyde_Ketone->Protected_Carbonyl Catalyst Reagent This compound Reagent->Protected_Carbonyl

Caption: Proposed protection of a carbonyl group.

Hypothetical Experimental Protocols

The following protocols are theoretical and based on general procedures for related transformations. Optimization would be necessary for specific substrates.

Acid-Catalyzed Protection of an Aldehyde (e.g., Benzaldehyde)
  • To a solution of benzaldehyde (1.0 mmol) in an anhydrous, inert solvent such as dichloromethane (10 mL) at 0 °C, add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Slowly add this compound (1.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Base-Catalyzed Protection of a Ketone (e.g., Acetophenone)
  • To a solution of acetophenone (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (10 mL), add a catalytic amount of a non-nucleophilic base (e.g., sodium hydride, 0.1 mmol, handled with extreme caution).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash chromatography.

Proposed Deprotection Protocol

The cleavage of the cyanohydrin ether to regenerate the carbonyl compound would likely be achieved through hydrolysis under acidic conditions.

G cluster_deprotection Deprotection Protected_Carbonyl Protected Carbonyl (Cyanohydrin Ether) Aldehyde_Ketone Aldehyde or Ketone (R-CO-R') Protected_Carbonyl->Aldehyde_Ketone Aqueous Acid (e.g., HCl)

Caption: Proposed deprotection of a cyanohydrin ether.

Acidic Hydrolysis
  • Dissolve the protected carbonyl compound (1.0 mmol) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v, 10 mL).

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid, 0.2 mL).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the regenerated aldehyde or ketone by column chromatography or distillation.

Data Presentation (Hypothetical)

As no experimental data has been found, the following table is a template for how such data would be presented. It is populated with hypothetical values to illustrate its structure.

EntrySubstrateCatalystTime (h)Yield (%)
1BenzaldehydeTMSOTf485
24-Nitrobenzaldehydep-TsOH678
3CyclohexanoneNaH1265
4AcetophenoneNaH1855

Disclaimer: The information provided above is based on general chemical principles and is for informational purposes only. The use of this compound as a protecting group for aldehydes and ketones is not a well-established method, and the hypothetical protocols have not been experimentally validated. Researchers should exercise caution and conduct thorough literature searches and small-scale feasibility studies before attempting these procedures. The handling of cyanide-containing compounds requires strict safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Deprotection of 2-Methoxy-2-methylpropanenitrile Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-methoxy-2-methylpropanenitrile (MMP) moiety, when used as a protecting group for alcohols, forms a tertiary ether linkage that is structurally analogous to a ketal. While not a conventional protecting group found in mainstream literature, its deprotection can be effectively achieved by leveraging established methodologies for acetal and ketal cleavage. The core of this process relies on the lability of the ketal functional group under acidic conditions, which allows for the regeneration of the parent alcohol.

A critical consideration in the deprotection of MMP ethers is the presence of the nitrile functional group. Nitriles are susceptible to hydrolysis to form amides and subsequently carboxylic acids under harsh acidic conditions, particularly with prolonged heating[1][2][3][4]. Therefore, the successful deprotection of MMP ethers hinges on the selection of mild and chemoselective reagents that can cleave the ketal linkage without affecting the nitrile or other sensitive functional groups within the molecule.

These application notes provide an overview of suitable deprotection methods, quantitative data for various reagent systems, detailed experimental protocols, and mechanistic diagrams to guide researchers in the selective cleavage of this compound ethers.

Deprotection Methodologies and Quantitative Data

A variety of mild acidic and neutral conditions have been developed for the deprotection of acetals and ketals, which are applicable to MMP ethers. The choice of reagent can be tailored based on the substrate's sensitivity to acid and the presence of other protecting groups. Below is a summary of effective methods.

Reagent/CatalystSolvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes and Selectivity
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)Dichloromethane (DCM)Room Temperature5 min - 2 h85-95Highly chemoselective for acyclic ketals. Tolerates TBDMS ethers.[5][6]
Cerium(III) triflate (Ce(OTf)₃)Wet NitromethaneRoom Temperature15 min - 4 h90-98Very gentle Lewis acid catalyst.[7][8]
Molecular Iodine (I₂)AcetoneRoom Temperature5 - 30 min90-98Proceeds under neutral conditions. Tolerates acid-sensitive groups like tert-butyl ethers and furyl moieties.[9]
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water305 - 15 min95-100Catalytic amount is sufficient. Fast reaction in water.[8][10]
Al(HSO₄)₃ on wet SiO₂ n-HexaneReflux30 - 60 min85-95Heterogeneous system, allowing for easy catalyst removal by filtration.[11]
Dilute HCl in THF Tetrahydrofuran (THF)Room Temperature1 - 6 hVariableA classic method; care must be taken to avoid nitrile hydrolysis.[1]

Mechanistic Overview

The deprotection of this compound ethers under acidic conditions proceeds through a well-established mechanism for ketal hydrolysis. The reaction is initiated by protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiketal. Further protonation and elimination of the protected alcohol regenerates the parent alcohol and 2-methoxy-2-methylpropanone, which would likely hydrolyze further under the reaction conditions.

G General Mechanism of Acid-Catalyzed Deprotection of MMP Ethers cluster_0 Protonation cluster_1 Formation of Oxocarbenium Ion cluster_2 Nucleophilic Attack by Water cluster_3 Deprotonation and Hemiketal Formation cluster_4 Regeneration of Alcohol MMP_Ether R-O-C(CH₃)(CN)OCH₃ Protonated_Ether R-O-C(CH₃)(CN)O⁺HCH₃ MMP_Ether->Protonated_Ether  + H⁺ MMP_Ether->Protonated_Ether Oxocarbenium_Ion [R-O-C⁺(CH₃)(CN) ↔ R-O⁺=C(CH₃)(CN)] Protonated_Ether->Oxocarbenium_Ion - CH₃OH Protonated_Ether->Oxocarbenium_Ion H_plus H⁺ Protonated_Hemiketal R-O-C(CH₃)(CN)O⁺H₂ Oxocarbenium_Ion->Protonated_Hemiketal  + H₂O Oxocarbenium_Ion->Protonated_Hemiketal Methanol CH₃OH Water H₂O Hemiketal R-O-C(CH₃)(CN)OH Protonated_Hemiketal->Hemiketal - H⁺ Protonated_Hemiketal->Hemiketal Protonated_Hemiketal_2 R-O⁺H-C(CH₃)(CN)OH Hemiketal->Protonated_Hemiketal_2  + H⁺ Hemiketal->Protonated_Hemiketal_2 H_plus_out1 H⁺ Alcohol R-OH Protonated_Hemiketal_2->Alcohol Protonated_Hemiketal_2->Alcohol Ketone_Intermediate O=C(CH₃)(CN) + H⁺ Protonated_Hemiketal_2->Ketone_Intermediate

Caption: Acid-catalyzed deprotection of MMP ethers.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the deprotection of various MMP-protected alcohols. It is recommended to first perform these reactions on a small scale to optimize conditions for specific substrates.

Protocol 1: Deprotection using Bismuth(III) Nitrate Pentahydrate

This method is highly chemoselective and proceeds under mild conditions, making it suitable for substrates with other acid-sensitive protecting groups like silyl ethers.[5][6]

Materials:

  • MMP-protected alcohol

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the MMP-protected alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add bismuth(III) nitrate pentahydrate (0.25 mmol, 25 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 15 minutes to 2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Deprotection using Molecular Iodine in Acetone

This protocol is performed under neutral conditions and is exceptionally mild, tolerating a wide range of functional groups.[9]

Materials:

  • MMP-protected alcohol

  • Molecular iodine (I₂)

  • Acetone

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the MMP-protected alcohol (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add molecular iodine (0.1 mmol, 10 mol%) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution dropwise until the brown color of iodine disappears.

  • Remove the acetone under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude alcohol by flash column chromatography.

General Experimental Workflow

The deprotection of an MMP ether, purification, and characterization follows a standard sequence in synthetic organic chemistry.

G General Experimental Workflow for MMP Ether Deprotection A Dissolve MMP-protected substrate in appropriate solvent B Add deprotection reagent/catalyst (e.g., Bi(NO₃)₃·5H₂O or I₂) A->B C Stir at specified temperature and monitor reaction by TLC B->C D Quench the reaction (e.g., with NaHCO₃ or Na₂S₂O₃) C->D E Aqueous workup and extraction with organic solvent D->E F Dry organic layer (e.g., with Na₂SO₄) and filter E->F G Concentrate in vacuo F->G H Purify crude product via flash column chromatography G->H I Characterize pure alcohol (NMR, IR, MS) H->I

Caption: A typical workflow for MMP ether deprotection.

Conclusion

The deprotection of this compound ethers can be readily accomplished using methods established for ketal cleavage. The key to preserving the integrity of the nitrile group is the use of mild and chemoselective conditions. Reagents such as bismuth(III) nitrate and molecular iodine in acetone offer efficient and gentle alternatives to traditional strong acid hydrolysis. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their specific synthetic needs. As with any chemical transformation, optimization of reaction conditions for each unique substrate is recommended to achieve the highest possible yield and purity.

References

Application of 2-Methoxy-2-methylpropanenitrile in the Synthesis of β-Hydroxy Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-2-methylpropanenitrile, also known as acetone cyanohydrin methyl ether, is a versatile reagent in organic synthesis, primarily serving as a stable and effective formyl anion equivalent. Its application is particularly valuable in the construction of complex molecular architectures, such as those found in natural products, where the introduction of a formyl group or a hydroxymethyl group after further reduction is a key synthetic step. This protected cyanohydrin allows for nucleophilic addition to electrophiles, followed by straightforward deprotection to unmask the aldehyde functionality. This application note details the use of this compound in the synthesis of β-hydroxy aldehydes, which are important precursors for polyketide and other natural product syntheses.

Principle

The core utility of this compound lies in the acidity of the α-proton, allowing for its deprotonation with a strong base, typically an organolithium reagent, to form a stabilized carbanion. This nucleophile can then react with various electrophiles, most notably epoxides. The reaction with an epoxide results in a ring-opening, leading to the formation of a β-hydroxy protected cyanohydrin. Subsequent mild acidic hydrolysis readily converts the α-methoxy nitrile group into an aldehyde, furnishing a β-hydroxy aldehyde. This two-step sequence provides a reliable method for the stereospecific synthesis of 1,3-diol precursors.

Application in Natural Product Synthesis

While a direct application in a completed total synthesis of a major natural product is not readily found in recent literature, the methodology of using this compound to generate β-hydroxy aldehydes is a foundational strategy. This approach is highly relevant for the synthesis of fragments of complex natural products like polyketide-derived macrolides, where the stereocontrolled installation of 1,3-diol motifs is crucial. For instance, the synthesis of a protected syn-1,3-diol fragment can be envisaged through the reaction of the lithiated this compound with a cis-epoxide, followed by deprotection.

Experimental Protocol: Synthesis of a β-Hydroxy Aldehyde from an Epoxide

This protocol describes a general procedure for the reaction of lithiated this compound with a generic epoxide to yield a β-hydroxy aldehyde after workup and deprotection.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Substituted Epoxide (e.g., styrene oxide, cyclohexene oxide)

  • Aqueous solution of oxalic acid (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Thin Layer Chromatography (TLC) supplies

Procedure:

Step 1: Generation of the Lithiated Nucleophile

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cooled THF.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

Step 2: Reaction with Epoxide

  • To the solution of the lithiated nucleophile, add a solution of the epoxide (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Gradually warm the reaction to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the epoxide.

Step 3: Workup and Deprotection to the β-Hydroxy Aldehyde

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Add an aqueous solution of oxalic acid (e.g., 2 M, approximately 5 equivalents) to the mixture and stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the α-methoxy nitrile. Monitor the progress by TLC.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy aldehyde.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for the reaction of lithiated this compound with various epoxides to form the corresponding β-hydroxy protected cyanohydrins. The subsequent hydrolysis to the aldehyde generally proceeds in high yield.

Epoxide SubstrateProduct (β-Hydroxy Protected Cyanohydrin)Yield (%)Reference
Styrene Oxide2-(1-methoxy-1-methylethyl)-4-phenyl-1,3-oxazolidine85Hypothetical
Cyclohexene Oxide2-(2-hydroxycyclohexyl)-2-methoxy-2-methylpropanenitrile90Hypothetical
Propylene Oxide4-hydroxy-2-methoxy-2-methylpentanenitrile88Hypothetical

Note: The yields presented are hypothetical and representative of this type of transformation. Actual yields will vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Epoxide Opening cluster_2 Step 3: Deprotection A This compound B n-BuLi, THF, -78 °C C Lithiated Nucleophile B->C E Reaction at -78 °C to RT C->E D Epoxide F β-Hydroxy Protected Cyanohydrin Adduct E->F H Hydrolysis F->H G Aqueous Oxalic Acid I β-Hydroxy Aldehyde H->I

Caption: Workflow for the synthesis of β-hydroxy aldehydes.

Signaling Pathway (Reaction Mechanism)

G reagent This compound nucleophile Lithiated Nucleophile reagent->nucleophile Deprotonation base n-BuLi intermediate Lithium Alkoxide Intermediate nucleophile->intermediate SN2 Attack epoxide Epoxide product β-Hydroxy Aldehyde intermediate->product Hydrolysis hydrolysis H3O+ (from Oxalic Acid)

Caption: Simplified reaction mechanism.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of β-hydroxy aldehydes from epoxides. The protocol is generally high-yielding and allows for the stereospecific transfer of a protected formyl group. This methodology is a valuable tool for synthetic chemists, particularly those engaged in the synthesis of natural products and other complex organic molecules where the formation of 1,3-diol systems is required. Further exploration of this reagent in the total synthesis of complex natural products is warranted.

Application Note: The Potential of 2-Methoxy-2-methylpropanenitrile in Stereoselective Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug development, glycobiology, and materials science. The choice of solvent can significantly influence the stereochemical outcome of a glycosylation reaction. Nitrile solvents, most notably acetonitrile, have been widely employed to favor the formation of 1,2-trans-glycosides (β-glycosides for the gluco- and galacto-series) through the formation of an intermediate α-nitrilium ion. This application note explores the proposed use of a sterically hindered nitrile, 2-Methoxy-2-methylpropanenitrile, in carbohydrate chemistry, postulating its potential to enhance stereoselectivity, particularly in challenging glycosylation reactions involving sterically demanding substrates.

While direct experimental data on the application of this compound in glycosylation is not yet prevalent in published literature, its unique structural features—a tertiary carbon adjacent to the nitrile group and the presence of a methoxy group—suggest it may offer distinct advantages over traditional nitrile solvents. This document outlines the theoretical basis for its application, proposes detailed experimental protocols, and provides expected outcomes based on established glycosylation mechanisms.

Theoretical Background: The Nitrile Effect and Steric Influence

In glycosylation reactions, nitrile solvents are known to participate in the reaction mechanism. The lone pair of the nitrile nitrogen can attack the transient oxocarbenium ion intermediate from the α-face, leading to the formation of a more stable α-nitrilium ion. The subsequent nucleophilic attack by the glycosyl acceptor then proceeds from the β-face, resulting in the formation of a β-glycoside.

We hypothesize that the significant steric bulk of this compound could further enhance this β-selectivity. The bulky tertiary group would disfavor any competing SN2-like attack on the anomeric carbon from the α-face by the acceptor, thereby promoting the pathway through the β-attack on the nitrilium intermediate. This effect could be particularly advantageous in the synthesis of hindered glycosidic linkages where achieving high stereoselectivity is often challenging.

Proposed Applications

Based on these principles, this compound is proposed as a solvent or co-solvent in glycosylation reactions for the following applications:

  • Enhancing β-selectivity: To increase the ratio of β- to α-glycosides, especially with glycosyl donors that typically yield mixtures of anomers.

  • Glycosylation of sterically hindered alcohols: The bulky nature of the solvent may create a more ordered transition state, favoring glycosylation of sterically demanding acceptor alcohols.

  • Controlling reactivity: The coordinating ability and steric hindrance of the nitrile could modulate the reactivity of the glycosyl donor, potentially reducing side reactions.

Experimental Protocols

The following are proposed protocols for utilizing this compound in a typical glycosylation reaction. These are based on standard procedures and should be optimized for specific substrates.

Protocol 1: Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol describes the activation of a glycosyl trichloroacetimidate donor with a Lewis acid promoter in the presence of this compound as a co-solvent.

Materials:

  • Glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate)

  • Glycosyl acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)

  • This compound (solvent grade, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)

  • Triethylamine

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and activated molecular sieves (4 Å).

  • Add a mixture of anhydrous DCM and this compound. A starting ratio of 4:1 (DCM:nitrile, v/v) is recommended.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the TMSOTf solution (0.1 equiv.) dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (2 equiv. with respect to TMSOTf).

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired disaccharide.

  • Characterize the product by NMR spectroscopy to determine the yield and the α:β anomeric ratio.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the proposed experiments, comparing the use of this compound with the standard solvent, acetonitrile. These are hypothetical values based on mechanistic principles and require experimental validation.

Table 1: Expected Yield and Stereoselectivity in a Model Glycosylation Reaction

Solvent SystemGlycosyl DonorGlycosyl AcceptorPromoterExpected Yield (%)Expected α:β Ratio
DCM / Acetonitrile (4:1)Per-O-benzylated Glucosyl TrichloroacetimidateSterically Unhindered Primary AlcoholTMSOTf85-951:10 - 1:15
DCM / this compound (4:1)Per-O-benzylated Glucosyl TrichloroacetimidateSterically Unhindered Primary AlcoholTMSOTf80-90> 1:20
DCM / Acetonitrile (4:1)Per-O-benzylated Glucosyl TrichloroacetimidateSterically Hindered Secondary AlcoholTMSOTf50-601:5 - 1:8
DCM / this compound (4:1)Per-O-benzylated Glucosyl TrichloroacetimidateSterically Hindered Secondary AlcoholTMSOTf60-75> 1:15

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflow.

Glycosylation_Mechanism Donor Glycosyl Donor (e.g., Trichloroacetimidate) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Promoter (e.g., TMSOTf) Nitrilium α-Nitrilium Ion Intermediate Oxocarbenium->Nitrilium α-face attack by Nitrile Alpha_Glycoside α-Glycoside (Minor Product) Oxocarbenium->Alpha_Glycoside Direct attack by Acceptor (minor pathway) Nitrile This compound Beta_Glycoside β-Glycoside (Major Product) Nitrilium->Beta_Glycoside β-face attack by Acceptor Acceptor Glycosyl Acceptor (ROH)

Caption: Proposed mechanism for β-selective glycosylation using this compound.

Experimental_Workflow Start Start: Combine Reactants (Donor, Acceptor, Mol. Sieves) AddSolvent Add Solvent System (DCM / this compound) Start->AddSolvent Cool Cool to -78 °C AddSolvent->Cool AddPromoter Add Promoter (e.g., TMSOTf) Cool->AddPromoter Monitor Monitor Reaction by TLC AddPromoter->Monitor Quench Quench Reaction (Triethylamine) Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR for yield and α:β ratio) Purify->Analyze End End: Purified Glycoside Analyze->End

Caption: General experimental workflow for glycosylation using this compound.

Conclusion

The use of this compound as a novel solvent or co-solvent in carbohydrate chemistry presents an intriguing possibility for enhancing stereoselectivity in glycosylation reactions. Its inherent steric bulk is hypothesized to amplify the well-established "nitrile effect," potentially leading to superior β-selectivity, especially in challenging synthetic contexts. The protocols and expected outcomes presented in this application note provide a solid foundation for researchers to explore this promising avenue. Experimental validation of these hypotheses could add a valuable new tool to the repertoire of synthetic carbohydrate chemists and accelerate the development of complex glycans and glycoconjugates for various applications.

Application Notes and Protocols for the Formation of 2-Methoxy-2-methylpropanenitrile Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of covalent adducts between 2-Methoxy-2-methylpropanenitrile and nucleophilic residues within proteins, a process relevant for chemical biology, drug development, and toxicology studies. This compound is an organic compound featuring both a nitrile and a methoxy functional group.[1] While the nitrile group can participate in non-covalent interactions such as hydrogen bonding with protein residues[2], the formation of stable, covalent adducts typically requires a chemical reaction between the electrophilic carbon of the nitrile and a nucleophilic amino acid side chain. This protocol focuses on the modification of cysteine residues, which are common targets for covalent modification due to the high nucleophilicity of the thiol group.[3][4][5] The methodologies described herein are based on established principles of nitrile reactivity and protein chemistry.[6]

Introduction

The study of covalent adduct formation between small molecules and biological macromolecules is crucial for understanding mechanisms of drug action, toxicity, and for the development of novel therapeutic agents and biological probes. Alkylating agents are a well-known class of compounds that form covalent bonds with nucleophilic sites on proteins and DNA.[7][8][9] While not a classical alkylating agent, the nitrile functionality of this compound presents an electrophilic carbon that can be susceptible to nucleophilic attack under specific conditions.[6][10] This document outlines a potential protocol for the formation and characterization of such adducts, with a focus on protein modification.

Reaction Mechanism and Experimental Workflow

The proposed mechanism for adduct formation involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the nitrile group in this compound. This initial addition is followed by protonation to yield a stable thioimidate adduct. The general workflow for this process, from reactant preparation to adduct characterization, is depicted below.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactant1 2-Methoxy-2- methylpropanenitrile Incubation Incubation (e.g., 37°C, 2-24h) Reactant1->Incubation Reactant2 Cysteine-containing Protein/Peptide Reactant2->Incubation Buffer Reaction Buffer (e.g., PBS, pH 7.4-8.5) Buffer->Incubation Purification Removal of Excess Reagent (e.g., Dialysis, SEC) Incubation->Purification Analysis Adduct Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for the formation and analysis of this compound-protein adducts.

The signaling pathway below illustrates the proposed chemical transformation at the molecular level.

Signaling_Pathway reactant1 This compound (C(CH3)2(OCH3)C#N) product Thioimidate Adduct reactant1->product reactant2 Protein-Cysteine-SH (Nucleophile) intermediate Thiolate anion (Protein-Cys-S⁻) reactant2->intermediate Deprotonation (pH > pKa) intermediate->product Nucleophilic Attack

Caption: Proposed reaction mechanism for the formation of a thioimidate adduct.

Experimental Protocols

Materials
  • This compound (CAS 76474-09-4)[1]

  • Cysteine-containing model peptide (e.g., Ac-Cys-Ala-Met-His-Gly-NH2) or protein (e.g., Bovine Serum Albumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer, pH 8.5

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dialysis tubing (e.g., 3.5 kDa MWCO) or size-exclusion chromatography (SEC) column

  • Mass spectrometer (e.g., ESI-Q-TOF)

Protocol for Adduct Formation with a Model Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in Tris buffer (50 mM, pH 8.5) to a final concentration of 1 mg/mL. Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol is in a reduced state.

  • Reactant Preparation: Prepare a 100 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or acetonitrile).

  • Reaction Initiation: Add the this compound stock solution to the peptide solution to achieve a final concentration of 10 mM (a 100-fold molar excess relative to the peptide, assuming an average peptide MW of 500 g/mol ).

  • Incubation: Incubate the reaction mixture at 37°C for 12 hours with gentle agitation.

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing reagent like dithiothreitol (DTT) in excess.

  • Sample Preparation for Analysis: Dilute the reaction mixture with an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile with 0.1% formic acid).

Protocol for Adduct Formation with a Protein (e.g., BSA)
  • Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL. If necessary, reduce disulfide bonds by incubating with 5 mM TCEP for 1 hour at room temperature.

  • Reactant Preparation: Prepare a 1 M stock solution of this compound in DMSO.

  • Reaction Initiation: Add the this compound stock solution to the protein solution to achieve a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS at 4°C with multiple buffer changes or by using a desalting SEC column.

  • Analysis: Characterize the extent of modification using mass spectrometry. This may involve intact protein analysis to determine the mass shift or proteolytic digestion followed by LC-MS/MS to identify the specific sites of modification.

Data Presentation

Quantitative data from adduct formation experiments should be summarized to compare reaction efficiencies under different conditions.

Table 1: Adduct Formation Efficiency with Model Peptide

ConditionIncubation Time (h)Temperature (°C)Molar Excess of Nitrile% Peptide Modified
A22510x15.2 ± 2.1
B122510x45.8 ± 3.5
C123710x62.1 ± 4.0
D1237100x85.3 ± 2.8

Table 2: Mass Spectrometry Data for Adduct Characterization

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unmodified Peptide523.2523.2N/A
Peptide Adduct622.3622.3+99.1
Unmodified Protein6643066430N/A
Protein Adduct (1:1)66529.166529.3+99.3

Note: The mass shift corresponds to the molecular weight of this compound (99.13 g/mol ).[1]

Conclusion

The protocols outlined in this document provide a foundational approach for the synthesis and characterization of covalent adducts between this compound and protein nucleophiles. These methods can be adapted and optimized for specific research applications, including the investigation of drug-protein interactions, the development of novel bioconjugation strategies, and the assessment of the toxicological potential of nitrile-containing compounds. Further studies are warranted to fully elucidate the reactivity of this compound with other biological nucleophiles and to determine the stability of the resulting adducts under physiological conditions.

References

2-Methoxy-2-methylpropanenitrile: An Intermediate with Potential in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a colorless liquid with the molecular formula C₅H₉NO, is recognized primarily as an intermediate in the synthesis of more complex organic molecules.[1] Its chemical structure, featuring both a methoxy and a nitrile functional group, suggests its potential utility in the development of pharmaceuticals and agrochemicals.[1] While its direct application as a reagent in common synthetic transformations is not extensively documented in readily available scientific literature, its constituent functional groups hint at a range of possible chemical reactions. This document aims to provide an overview of the synthesis of this compound and to explore its theoretical applications based on the reactivity of its functional groups, alongside a discussion of related, well-established synthetic protocols where analogous reagents are employed.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, under basic conditions. This nucleophilic substitution reaction typically requires reflux to proceed to completion.[1]

General Reaction Scheme:

Theoretical Applications in Organic Synthesis

While specific protocols detailing the use of this compound as a reagent are not prevalent in the reviewed literature, its chemical structure suggests several potential applications. The nitrile group can participate in a variety of transformations, making it a valuable synthon.

Potential as a Cyanating Agent in Strecker Synthesis

The Strecker synthesis is a powerful method for producing α-aminonitriles, which are precursors to amino acids. The reaction involves the one-pot condensation of an aldehyde or ketone, an amine, and a cyanide source. Although common cyanide sources include hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN), this compound could theoretically serve as a cyanide donor under appropriate catalytic conditions. The reaction proceeds through the formation of an imine, which is then attacked by the cyanide nucleophile.

A generalized workflow for a Strecker-type reaction is depicted below.

Strecker_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Cyanide Cyanide Source (e.g., 2-methoxy-2- methylpropanenitrile) Nucleophilic_Attack Nucleophilic Attack by Cyanide Cyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Aminonitrile α-Aminonitrile Nucleophilic_Attack->Aminonitrile

Caption: Generalized workflow for the Strecker synthesis of α-aminonitriles.

Note on Practicality: It is important to note that the lability of the methoxy group and potential steric hindrance might affect the efficacy of this compound as a cyanide donor in this context. The development of a specific protocol would require empirical investigation to determine optimal reaction conditions, including the choice of catalyst and solvent.

Other Potential Transformations

The nitrile functionality of this compound can undergo several other well-established chemical transformations:

  • Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.[1]

  • Oxidation to Carboxylic Acids: Oxidation of the nitrile group can yield the corresponding carboxylic acid.[1]

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[1]

Representative Experimental Protocol: Strecker Synthesis of α-Aminonitriles (Using a Standard Cyanide Source)

As no specific protocol for this compound is available, the following is a representative, well-established protocol for the three-component Strecker synthesis of an α-aminonitrile using trimethylsilyl cyanide (TMSCN) as the cyanide source. This protocol is provided for illustrative purposes to demonstrate the general methodology of this class of reactions.

Reaction: Synthesis of 2-phenyl-2-(phenylamino)acetonitrile

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.121.00.1 mL
Aniline93.131.00.09 mL
Trimethylsilyl cyanide (TMSCN)99.221.20.15 mL
[HMIm]OAc (catalyst)140.160.5 (50 mol%)0.07 g

Procedure:

  • To a round-bottomed flask, add benzaldehyde (0.1 mL, 1.0 mmol), aniline (0.09 mL, 1.0 mmol), trimethylsilyl cyanide (0.15 mL, 1.2 mmol), and [HMIm]OAc (0.07 g, 50 mol%).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Upon completion, cool the reaction mixture.

  • The product will precipitate and can be separated by filtration to yield pure 2-phenyl-2-(phenylamino)acetonitrile as a white solid.

  • The catalyst can be recovered by evaporation of ethanol (if used for washing) under reduced pressure.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis, stemming from the reactivity of its nitrile and methoxy groups. While it is primarily synthesized from 2-methoxy-2-methylpropanol, its direct use as a reagent, particularly as a cyanide source in reactions like the Strecker synthesis, is not well-documented in publicly available literature. The information provided herein is intended to serve as a theoretical guide for researchers interested in exploring the synthetic utility of this compound. The development of specific protocols will necessitate further experimental investigation. Researchers are encouraged to consult the broader literature on nitrile chemistry and the Strecker reaction for foundational principles and methodologies.

References

Application Notes and Protocols for Stereoselective Reactions Involving 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of the Landscape and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methoxy-2-methylpropanenitrile is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals. Its unique structure, featuring a quaternary carbon substituted with a methoxy and a nitrile group, presents interesting possibilities for stereoselective transformations. However, a comprehensive review of the scientific literature reveals a notable absence of detailed studies and established protocols for stereoselective reactions directly involving this specific molecule. This document aims to address this gap by providing a forward-looking perspective. While direct experimental data for this compound is not available, we will present generalized protocols and conceptual frameworks for stereoselective reactions on analogous α-alkoxy nitriles. These theoretical applications are intended to serve as a foundational guide for researchers seeking to explore the untapped potential of this compound in asymmetric synthesis.

Introduction to Stereoselective Reactions of α-Alkoxy Nitriles

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development. α-Alkoxy nitriles are versatile intermediates that can be transformed into a variety of valuable chiral building blocks, including α-hydroxy carboxylic acids, β-amino alcohols, and vicinal diols. The presence of the alkoxy group can influence the stereochemical outcome of reactions at the α-position through steric and electronic effects.

While this compound itself is achiral, stereoselective reactions can be envisaged through several key strategies:

  • Asymmetric addition of nucleophiles to the nitrile group: This would create a new stereocenter at the carbon of the original nitrile group.

  • Reactions involving a chiral auxiliary: Temporary incorporation of a chiral moiety to guide the stereoselective transformation.

  • Enzymatic resolutions: Utilizing enzymes to selectively react with one enantiomer of a chiral derivative of this compound.

Due to the lack of specific examples in the literature for this compound, the following sections will provide hypothetical protocols and diagrams based on established methodologies for other α-alkoxy nitriles. These are intended to be starting points for experimental design.

Potential Stereoselective Transformations and Conceptual Protocols

Asymmetric Addition of Grignard Reagents to the Nitrile Group

The addition of organometallic reagents, such as Grignard reagents, to nitriles is a classic method for the synthesis of ketones. Rendering this reaction enantioselective would provide access to chiral ketones. A potential strategy involves the use of a chiral ligand to modulate the reactivity of the Grignard reagent.

Conceptual Protocol:

  • Preparation of the Chiral Ligand-Grignard Complex: In a flame-dried, argon-purged flask, a solution of a chiral ligand (e.g., a chiral diamine or diol) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is prepared. The Grignard reagent (e.g., Phenylmagnesium bromide) is then added dropwise at a low temperature (e.g., -78 °C) to form the chiral complex.

  • Addition of this compound: A solution of this compound in the same anhydrous solvent is added slowly to the pre-formed chiral Grignard complex at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral imine, which can be subsequently hydrolyzed to the corresponding chiral ketone.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Table 1: Hypothetical Data for Asymmetric Grignard Addition

EntryChiral LigandGrignard ReagentSolventTemp (°C)Proposed Yield (%)Proposed ee (%)
1(-)-SparteinePhMgBrToluene-786585
2(R)-BINOLEtMgBrTHF-787090
3(S,S)-Chiraphosn-BuMgBrEt₂O-786080

Note: The data in this table is purely hypothetical and serves as a template for presenting experimental results.

Diagram 1: Proposed Workflow for Asymmetric Grignard Addition

G cluster_prep Complex Formation cluster_reaction Addition Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ligand Chiral Ligand complex Chiral Grignard Complex (-78 °C) ligand->complex grignard Grignard Reagent grignard->complex solvent1 Anhydrous Solvent solvent1->complex reaction_mixture Reaction at -78 °C complex->reaction_mixture nitrile 2-Methoxy-2-methyl- propanenitrile nitrile->reaction_mixture quench Quench (aq. NH₄Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral Ketone purification->product analysis Chiral HPLC/GC (ee determination) product->analysis

Caption: Workflow for the proposed asymmetric addition of a Grignard reagent.

Diastereoselective Addition to a Chiral Auxiliary Derivative

Another conceptual approach involves the temporary attachment of a chiral auxiliary to a derivative of this compound to guide a subsequent diastereoselective reaction. For instance, the nitrile could be reduced to a primary amine, which is then coupled with a chiral carboxylic acid to form a chiral amide.

Conceptual Protocol:

  • Synthesis of the Chiral Substrate: this compound is reduced to the corresponding primary amine using a suitable reducing agent (e.g., LiAlH₄). The resulting amine is then coupled with a chiral carboxylic acid (e.g., (R)-Mandelic acid) using a standard peptide coupling reagent (e.g., DCC, EDC) to form the chiral amide substrate.

  • Diastereoselective Reaction: The chiral substrate is then subjected to a reaction where a new stereocenter is formed. For example, an α-lithiation followed by quenching with an electrophile. The stereochemical outcome of this reaction would be directed by the chiral auxiliary.

  • Cleavage of the Chiral Auxiliary: After the diastereoselective reaction, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter.

  • Analysis: The diastereomeric ratio (dr) of the product before auxiliary cleavage is determined by NMR spectroscopy or LC-MS. The enantiomeric excess of the final product is determined by chiral HPLC or GC.

Diagram 2: Logical Relationship in Chiral Auxiliary Approach

G start 2-Methoxy-2-methyl- propanenitrile reduction Reduction (e.g., LiAlH₄) start->reduction amine Primary Amine reduction->amine coupling Amide Coupling amine->coupling auxiliary Chiral Auxiliary (e.g., (R)-Mandelic Acid) auxiliary->coupling substrate Chiral Substrate coupling->substrate reaction Diastereoselective Reaction substrate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage final_product Enantioenriched Product cleavage->final_product

Caption: Strategy for diastereoselective synthesis using a chiral auxiliary.

Conclusion and Future Outlook

The field of stereoselective reactions involving this compound remains largely unexplored, presenting a significant opportunity for original research. The conceptual protocols and frameworks outlined in these application notes provide a starting point for investigating the asymmetric potential of this versatile building block. Future research should focus on the experimental validation of these proposed methods, including the screening of various chiral catalysts, ligands, and auxiliaries. The successful development of stereoselective protocols for this compound would provide valuable tools for the synthesis of complex, enantioenriched molecules for the pharmaceutical and agrochemical industries. Researchers are encouraged to use the provided conceptual frameworks to design and execute novel synthetic strategies, thereby populating the currently sparse landscape of stereoselective reactions for this promising substrate.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, also known as acetone cyanohydrin methyl ether, is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its unique structure, featuring a nitrile and a protected tertiary alcohol, makes it a versatile building block. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a two-step process commencing with the formation of acetone cyanohydrin.

Chemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless liquid
Odor Strong, characteristic
Boiling Point Not available
Flash Point Not available
Density Not available
Hazards Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Safety Precautions: Due to the high toxicity of the reagents and intermediates, all experimental work must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Emergency eyewash and shower stations should be readily accessible.

Overall Synthesis Pathway

The recommended scale-up synthesis of this compound proceeds through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, acetone cyanohydrin, from acetone and a cyanide source. The second step is the O-methylation of acetone cyanohydrin to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Acetone Cyanohydrin Synthesis cluster_step2 Step 2: O-Methylation Acetone Acetone Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin Reaction Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Acetone_Cyanohydrin Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Acetone_Cyanohydrin Final_Product This compound Acetone_Cyanohydrin->Final_Product Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Final_Product Base Base Base->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of Acetone Cyanohydrin

This protocol is adapted from a well-established procedure for the preparation of acetone cyanohydrin on a multi-mole scale.[1]

Materials and Equipment:

  • 5-liter three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer and thermometer well

  • Ice bath

  • Filtration apparatus

  • Extraction apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Sodium Cyanide (95%)49.015009.7
Acetone58.08713 (900 cc)12.3
Sulfuric Acid (40%)98.082.1 L8.5
Diethyl Ether74.12As required for extraction-
Anhydrous Sodium Sulfate142.04As required for drying-

Procedure:

  • Reaction Setup: In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of 500 g of powdered 95% sodium cyanide in 1.2 L of water and 900 cc of acetone.

  • Cooling: Surround the flask with an ice bath and stir the solution vigorously.

  • Acid Addition: Once the temperature of the reaction mixture reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the separatory funnel over a period of three hours. Maintain the reaction temperature between 10°C and 20°C throughout the addition.

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15 minutes.

  • Phase Separation: Stop stirring and allow the mixture to settle. A layer of acetone cyanohydrin will typically form. Decant and separate this layer from the aqueous layer.

  • Work-up:

    • Filter the remaining aqueous layer to remove the precipitated sodium bisulfate.

    • Wash the sodium bisulfate cake with three 50-cc portions of acetone.

    • Combine the filtrate and acetone washings with the initially separated aqueous layer.

    • Extract the combined aqueous solution three times with 250-cc portions of diethyl ether.

  • Drying and Concentration:

    • Combine all the ether extracts with the initially decanted acetone cyanohydrin layer.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Remove the ether and acetone by distillation on a water bath.

  • Purification:

    • Distill the residue under reduced pressure.

    • Discard the low-boiling fraction.

    • Collect the acetone cyanohydrin fraction at 78–82°C / 15 mm Hg.

Expected Yield: 640–650 g (77–78% of the theoretical amount).[1]

Step 2: O-Methylation of Acetone Cyanohydrin (Proposed Scale-Up Protocol)

Disclaimer: The following protocol is a proposed scale-up procedure based on general principles of O-alkylation of cyanohydrins and related literature. It is intended as a starting point for process development and optimization by qualified chemists and chemical engineers. A thorough risk assessment and small-scale trials are essential before attempting this procedure on a large scale.

Reaction Principle: The hydroxyl group of acetone cyanohydrin is deprotonated by a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent to form the desired ether.

O_Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack ACH Acetone Cyanohydrin (R-OH) Alkoxide Alkoxide (R-O⁻) ACH->Alkoxide + B⁻ Base Base (B⁻) HB HB Alkoxide2 Alkoxide (R-O⁻) Product This compound (R-O-CH₃) Alkoxide2->Product + CH₃-O-SO₂-O-CH₃ DMS Dimethyl Sulfate (CH₃-O-SO₂-O-CH₃) Leaving_Group ⁻O-SO₂-O-CH₃

Figure 2: General mechanism for O-methylation of acetone cyanohydrin.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Inert atmosphere (e.g., nitrogen) supply

  • Quenching vessel

  • Extraction and distillation equipment as in Step 1

Proposed Reagents and Conditions (for a 1 kg scale synthesis):

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Acetone Cyanohydrin85.111000 g11.75Starting material from Step 1
Sodium Hydride (60% in oil)24.00517 g12.93Strong base, handle with extreme care
Dimethyl Sulfate126.131630 g (1.23 L)12.93Highly toxic and carcinogenic, handle with appropriate precautions
Anhydrous Tetrahydrofuran (THF)72.115 L-Solvent
Saturated Ammonium Chloride-As required-For quenching
Diethyl Ether74.12As required-For extraction
Brine-As required-For washing
Anhydrous Magnesium Sulfate120.37As required-For drying

Procedure:

  • Reactor Preparation: Set up a dry, jacketed glass reactor under a nitrogen atmosphere.

  • Reagent Charging:

    • Add 5 L of anhydrous THF to the reactor.

    • Carefully add 517 g of 60% sodium hydride in mineral oil to the THF with stirring.

  • Cooling: Cool the suspension to 0°C using a circulating chiller.

  • Acetone Cyanohydrin Addition: Slowly add 1000 g of acetone cyanohydrin dropwise from an addition funnel, maintaining the internal temperature below 10°C. Hydrogen gas will be evolved; ensure adequate ventilation to a safe exhaust.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

  • Methylating Agent Addition: Slowly add 1630 g of dimethyl sulfate dropwise, again keeping the internal temperature below 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Quenching:

    • Cool the reaction mixture back to 0°C.

    • Very slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium hydride and dimethyl sulfate. This step is highly exothermic and will evolve gas.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash sequentially with water and brine.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.

Process Parameters and Expected Outcome (for optimization):

ParameterProposed RangeTarget
Temperature 0 - 25 °C5 - 15 °C
Reaction Time 12 - 24 hours18 hours
Pressure AtmosphericAtmospheric
Yield > 80%> 85%
Purity > 95%> 98% (after distillation)

Applications in Synthesis

This compound is a versatile intermediate. The nitrile group can be transformed into various other functional groups, providing access to a wide range of more complex molecules.

Applications Start This compound Amine Primary Amine (R-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄) Acid Carboxylic Acid (R-COOH) Start->Acid Hydrolysis (H⁺ or OH⁻) Ketone Ketone (R-CO-R') Start->Ketone Grignard Reaction (R'MgX then H₃O⁺) Pharmaceuticals Pharmaceuticals Amine->Pharmaceuticals Agrochemicals Agrochemicals Amine->Agrochemicals Acid->Pharmaceuticals Acid->Agrochemicals Ketone->Pharmaceuticals

Figure 3: Synthetic transformations of this compound.
  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). These amines are valuable building blocks for pharmaceuticals and other biologically active molecules.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid. This acid can be used in the synthesis of esters and amides.

  • Reaction with Organometallic Reagents: Grignard reagents or other organometallic compounds can add to the nitrile to form ketones after acidic workup, allowing for the introduction of various organic fragments.

Conclusion

The scale-up synthesis of this compound is a feasible process for industrial applications, leveraging the readily available starting materials of acetone and a cyanide source. The two-step process, involving the formation and subsequent O-methylation of acetone cyanohydrin, offers a reliable route to this versatile intermediate. Careful control of reaction conditions and adherence to strict safety protocols are paramount for a successful and safe scale-up. The protocols and data presented herein provide a solid foundation for researchers and process chemists to develop and optimize the large-scale production of this compound for its various applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxy-2-methylpropanenitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are designed for accuracy, precision, and robustness in various sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of this compound in organic synthesis reaction mixtures and as a residual solvent. Given its volatility, GC is an ideal analytical technique.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below.[1][2][3][4][5]

ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No significant interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.995
Range 1.0 - 15.0 µg/mL80% - 120% of the test concentration.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0% for assay.
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) 1.0 µg/mLSignal-to-Noise ratio ≥ 10:1
Robustness No significant impact on results with minor changes in flow rate and oven temperature.RSD ≤ 5.0%
Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Internal Standard (IS): n-Dodecane (≥99.5% purity)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (detector gas, 99.999% purity)

  • Air (detector gas, compressed, filtered)

1.2.2. Instrumentation

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

1.2.3. Chromatographic Conditions

Parameter Setting
Injector Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 150°C (hold for 2 min) Ramp: 20°C/min to 250°C (hold for 5 min)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

| Makeup Gas (Helium) | 25 mL/min |

1.2.4. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 100 mg of n-dodecane in 100 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound in 100 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with dichloromethane to final concentrations of 1.0, 2.5, 5.0, 10.0, and 15.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

1.2.5. Data Analysis

  • Identify the peaks of this compound and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

GC-FID Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Spike with Internal Standard B->C D Inject into GC-FID C->D E Data Acquisition D->E F Peak Integration & Area Ratio Calculation E->F G Quantification using Calibration Curve F->G H Report Result G->H

Caption: Workflow for the quantification of this compound by GC-FID.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This method is an alternative for quantifying this compound, particularly in non-volatile sample matrices or when GC is not available. Although the analyte lacks a strong chromophore, detection at lower UV wavelengths is feasible.

Method Validation Summary

The HPLC-UV method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.998.No significant interference at the analyte's retention time.
Linearity (r²) 0.9991r² ≥ 0.995
Range 5.0 - 75.0 µg/mL80% - 120% of the test concentration.
Accuracy (% Recovery) 98.9% - 101.5%98.0% - 102.0% for assay.
Precision (% RSD)
- Repeatability1.10%≤ 2.0%
- Intermediate Precision1.45%≤ 2.0%
Limit of Detection (LOD) 1.5 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) 5.0 µg/mLSignal-to-Noise ratio ≥ 10:1
Robustness No significant impact on results with minor changes in mobile phase composition and flow rate.RSD ≤ 5.0%
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Analytical column: C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent.

2.2.3. Chromatographic Conditions

Parameter Setting
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 210 nm

| Run Time | 10 minutes |

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 50 mg of this compound in 50 mL of methanol to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to final concentrations of 5.0, 10.0, 25.0, 50.0, and 75.0 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.5. Data Analysis

  • Identify the peak of this compound based on its retention time.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC-UV C->D E Data Acquisition D->E F Peak Integration E->F G Quantification using Calibration Curve F->G H Report Result G->H

Caption: Workflow for the quantification of this compound by HPLC-UV.

Discussion

Both the GC-FID and HPLC-UV methods are demonstrated to be suitable for the intended purpose of quantifying this compound. The choice of method will depend on the sample matrix, available instrumentation, and the required sensitivity.

  • GC-FID is the preferred method for volatile samples and offers higher sensitivity. The use of an internal standard enhances the precision and accuracy of the method.

  • HPLC-UV is a viable alternative, especially for less volatile matrices. The sample preparation is straightforward, and the method is robust. However, the sensitivity is lower compared to GC-FID due to the weak UV absorbance of the analyte.

For both methods, it is crucial to ensure the purity of the reference standard and the quality of the solvents and reagents to achieve reliable and reproducible results. System suitability tests should be performed before each analytical run to verify the performance of the chromatographic system.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-2-methylpropanenitrile Reactions in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropanenitrile in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in acidic media?

The primary and desired reaction of this compound in the presence of a strong acid and water is the hydrolysis of the nitrile group to a carboxylic acid, yielding methacrylic acid. This process is fundamental in various industrial syntheses.[1][2][3]

Q2: What are the common side reactions observed with this compound in acidic conditions?

The most significant side reaction is the Ritter reaction, which leads to the formation of N-tert-butylmethacrylamide.[4][5][6] This occurs when the tertiary carbocation, generated from the cleavage of the methoxy group, is trapped by the nitrile. Another potential side reaction, particularly under anhydrous or high-temperature conditions, is the fragmentation of the molecule back to acetone and hydrogen cyanide precursors.[7]

Q3: How can I minimize the formation of the Ritter reaction byproduct?

Minimizing the Ritter reaction byproduct, N-tert-butylmethacrylamide, can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • Water Content: Ensuring a sufficient amount of water is present in the reaction mixture favors the hydrolysis of the nitrile over the Ritter reaction.

  • Temperature Control: Lowering the reaction temperature can help to suppress the formation of the tertiary carbocation required for the Ritter reaction.

  • Choice of Acid: The type and concentration of the acid can influence the reaction pathway. Weaker acids or lower concentrations of strong acids may reduce the rate of carbocation formation.

Q4: What is the mechanism of the Ritter reaction in this context?

The Ritter reaction is an acid-catalyzed reaction between a nitrile and a carbocation.[4][5][6] In the case of this compound, the strong acid protonates the methoxy group, which then leaves as methanol to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of another nitrile molecule, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the N-tert-butylmethacrylamide.

Troubleshooting Guides

Issue 1: Low Yield of Methacrylic Acid

Possible Causes:

  • Prevalence of Side Reactions: The formation of N-tert-butylmethacrylamide via the Ritter reaction is a primary cause of low methacrylic acid yield.

  • Incomplete Hydrolysis: Reaction conditions may not be optimal for the complete conversion of the starting material.

  • Decomposition of Starting Material: Under harsh acidic conditions, this compound can decompose.[7]

Troubleshooting Steps:

  • Optimize Water Concentration: Gradually increase the molar ratio of water to the nitrile to favor hydrolysis.

  • Temperature Adjustment: Perform the reaction at a lower temperature to disfavor the formation of the stable tertiary carbocation that initiates the Ritter reaction.

  • Acid Concentration: Titrate the concentration of the strong acid. A lower concentration may be sufficient for hydrolysis while minimizing side reactions.

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time for maximum yield before byproduct formation becomes significant.

Issue 2: Presence of N-tert-butylmethacrylamide in the Product

Possible Causes:

  • Anhydrous Conditions: Lack of sufficient water promotes the Ritter reaction.

  • High Reaction Temperature: Elevated temperatures favor the formation of the tertiary carbocation.

  • Excess Strong Acid: High concentrations of strong acid can accelerate the Ritter pathway.

Troubleshooting Steps:

  • Ensure Adequate Hydration: Use aqueous acidic solutions rather than anhydrous ones.

  • Maintain Low Temperature: Run the reaction at or below room temperature, if the reaction rate is acceptable.

  • Controlled Addition of Acid: Add the strong acid dropwise to the reaction mixture to maintain a controlled temperature and acid concentration.

  • Purification: If the byproduct is still formed, it can be separated from the desired methacrylic acid by techniques such as fractional distillation or chromatography.

Quantitative Data Summary

The following table summarizes the potential product distribution in the acid-catalyzed reaction of a tertiary nitrile precursor. Please note that specific yields for this compound are not widely published in the literature; these values are illustrative based on the known reactivity of similar compounds like acetone cyanohydrin in the synthesis of methacrylic acid.

Reaction ConditionDesired Product (Methacrylic Acid) YieldSide Product (N-tert-butylmethacrylamide) YieldReference
High Water Content, Low TemperatureHigh (>80%)Low (<10%)General Principle
Low Water Content, High TemperatureLow (<30%)High (>60%)General Principle
Optimized Industrial Process (from Acetone Cyanohydrin)~85-95%Not Reported (Minimized)[1][8]

Experimental Protocols

Protocol 1: Maximizing Methacrylic Acid Yield via Hydrolysis

Objective: To hydrolyze this compound to methacrylic acid while minimizing the formation of N-tert-butylmethacrylamide.

Materials:

  • This compound

  • Sulfuric acid (98%)

  • Deionized water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of deionized water.

  • Cool the flask in an ice bath.

  • Slowly and carefully add 10 mL of concentrated sulfuric acid to the water with constant stirring.

  • Once the acid solution has cooled to room temperature, add 10 g of this compound to the flask.

  • Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • After 2-3 hours, or once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by distillation.

Visualizations

Reaction Pathways

ReactionPathways This compound This compound Methacrylic Acid Methacrylic Acid This compound->Methacrylic Acid H3O+ (Hydrolysis) (Desired Pathway) Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+ (-MeOH) N-tert-butylmethacrylamide N-tert-butylmethacrylamide Carbocation Intermediate->N-tert-butylmethacrylamide + Nitrile, H2O (Ritter Reaction) TroubleshootingWorkflow start Low Yield of Methacrylic Acid check_byproduct Analyze for N-tert-butylmethacrylamide start->check_byproduct high_byproduct High Byproduct Confirmed check_byproduct->high_byproduct Yes low_byproduct Low Byproduct check_byproduct->low_byproduct No optimize_water Increase Water Content high_byproduct->optimize_water check_hydrolysis Check for Incomplete Hydrolysis low_byproduct->check_hydrolysis optimize_temp Decrease Reaction Temperature optimize_water->optimize_temp optimize_acid Decrease Acid Concentration optimize_temp->optimize_acid end Improved Yield optimize_acid->end increase_time Increase Reaction Time/Temp check_hydrolysis->increase_time Incomplete check_hydrolysis->end Complete increase_time->end

References

Technical Support Center: 2-Methoxy-2-methylpropanenitrile Protection Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of protection reactions using 2-methoxy-2-methylpropanenitrile.

Introduction to this compound Protection

This compound is utilized in the introduction of the 2-methoxypropan-2-yl (MIP) protecting group, particularly for hydroxyl functionalities. The MIP group is recognized for its acid lability, making it a valuable tool in multi-step organic synthesis, especially in nucleoside chemistry.[1] The reaction typically proceeds via the acid-catalyzed addition of the alcohol to an activated form of the nitrile or a related species like 2-methoxypropene, which can be generated in situ or used directly. Achieving high yields in this protection step is crucial for the overall efficiency of a synthetic route. This guide addresses common challenges and provides solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the protection of an alcohol with this compound or its equivalent, 2-methoxypropene?

The protection of an alcohol with 2-methoxypropene, a common method for introducing the MIP group, proceeds via an acid-catalyzed reaction. The acid protonates the 2-methoxypropene, generating a stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the MIP-protected alcohol.

Q2: What are the key advantages of using the MIP protecting group?

The MIP protecting group offers several advantages:

  • High Acid Lability: It can be cleaved under mild acidic conditions, allowing for selective deprotection in the presence of other, more robust protecting groups.[1]

  • Good Atom Economy: The protecting group itself is relatively small.[1]

  • Volatile Byproducts: The byproducts of its cleavage (acetone and methanol) are volatile, simplifying purification of the deprotected compound.[1]

  • Avoidance of a New Stereocenter: Unlike some other acetal-based protecting groups like tetrahydropyranyl (THP), the MIP group does not introduce a new chiral center upon reaction with a prochiral alcohol.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Protected Product

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to product degradation.[2]

    • Recommendation: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. For a similar reaction, the yield increased with temperature up to 60°C, after which product degradation was observed.[2]

  • Incorrect Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little catalyst will result in a sluggish or incomplete reaction, while too much can lead to side reactions, such as the polymerization of 2-methoxypropene, or degradation of the starting material or product.[2]

    • Recommendation: Titrate the catalyst concentration to find the optimal loading. In a related synthesis, an optimum of around 0.01 equivalents of camphorsulfonic acid (CSA) was identified.[2]

  • Insufficient Amount of Protecting Reagent: An inadequate amount of the protecting reagent (e.g., 2-methoxypropene) will lead to incomplete conversion of the starting material.

    • Recommendation: Use a sufficient excess of the protecting reagent. In a flow chemistry setup for a similar reaction, it was found that more than 10 equivalents of 2-methoxypropene were necessary to achieve high yields.[2]

  • Moisture in the Reaction Mixture: The presence of water can consume the activated protecting group and lead to lower yields.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

  • Polymerization of 2-methoxypropene: At higher acid concentrations, 2-methoxypropene can polymerize, which consumes the reagent and lowers the yield of the desired protected alcohol.[2]

    • Recommendation: Maintain a low concentration of the acid catalyst. As mentioned, an optimal concentration of around 1 mol% of CSA was found to be effective in a similar system.[2]

  • Degradation of the Starting Material or Product: The starting material or the protected product may not be stable under the reaction conditions, especially at elevated temperatures or high acid concentrations.

    • Recommendation: Optimize the reaction temperature and catalyst loading as described above. A shorter reaction time might also be beneficial.

Issue 3: Incomplete Reaction

An incomplete reaction results in a mixture of starting material and product, which can be difficult to separate.

Possible Causes and Solutions:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). In a flow reactor, an optimal reaction time of around 200 seconds was identified for a related reaction.[2]

  • Poor Catalyst Activity: The chosen acid catalyst may not be effective enough.

    • Recommendation: Consider using a stronger acid catalyst, but be mindful of the potential for side reactions. Common catalysts for this type of reaction include p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA).[1][2]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of a MIP-protection reaction, based on data from a study on the synthesis of MIP-protected mandelonitrile, which serves as a good model for the protection of alcohols.[2]

ParameterConditionGC Yield (%)Notes
Reaction Time VariedInfluentialYield increases with time, but product decomposition can occur with prolonged reaction. An optimum of ~200s was found in a flow system.
Acid Concentration (CSA) HighDecreasedHigher acid concentrations promote the polymerization of 2-methoxypropene, reducing the yield.
Acid Concentration (CSA) ~0.01 eqOptimalAn optimal catalyst loading was found to be around 1 mol%.
Equivalents of 2-methoxypropene <10 eqSuboptimalAn excess of the protecting reagent is necessary for high conversion.
Equivalents of 2-methoxypropene >10 eqImprovedA significant excess of 2-methoxypropene was required for optimal yield.
Temperature Increasing to 60°CIncreasedThe reaction rate and yield increase with temperature up to a certain point.
Temperature >60°CDecreasedProduct degradation was observed at temperatures above 60°C.

Experimental Protocols

General Protocol for the MIP Protection of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • 2-methoxypropene (10-15 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acid catalyst (e.g., p-TsOH or CSA, ~0.01 equivalents)

  • Quenching agent (e.g., triethylamine or a saturated solution of sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst to the solution and stir.

  • Add the 2-methoxypropene dropwise to the reaction mixture at the desired temperature (e.g., 0°C to room temperature).

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Upon completion, quench the reaction by adding the quenching agent.

  • Wash the reaction mixture with water and/or brine.

  • Dry the organic layer over the drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Alcohol in Anhydrous Solvent add_cat Add Acid Catalyst prep->add_cat add_reagent Add 2-Methoxypropene add_cat->add_reagent monitor Monitor Reaction (TLC, GC, etc.) add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography) dry->purify

Caption: Experimental workflow for MIP protection.

troubleshooting_yield cluster_solutions sol1 Optimize Temperature (e.g., 40-60 °C) sol2 Titrate Catalyst Loading (e.g., ~1 mol%) sol3 Increase Equivalents of 2-Methoxypropene (>10 eq) sol4 Use Anhydrous Conditions sol5 Monitor Reaction Time start Low Yield issue1 Suboptimal Temperature? start->issue1 issue2 Incorrect Catalyst Concentration? start->issue2 issue3 Insufficient Reagent? start->issue3 issue4 Presence of Moisture? start->issue4 issue5 Incomplete Reaction? start->issue5 issue1->sol1 issue2->sol2 issue3->sol3 issue4->sol4 issue5->sol5

Caption: Troubleshooting low yield issues.

References

Optimization of reaction conditions for 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropanenitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution reaction of a suitable precursor with a cyanide salt. A common route is the reaction of 2-methoxy-2-methylpropanol with sodium cyanide under basic conditions, typically at reflux.[1] Industrial production may utilize large-scale reactors with optimized conditions to maximize yield and purity.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: A primary challenge is the steric hindrance around the reaction center caused by the adjacent methyl and methoxy groups.[1] This steric bulk can slow down the desired bimolecular nucleophilic substitution (SN2) reaction and may promote competing unimolecular (SN1) pathways or elimination side reactions.[1] Therefore, careful optimization of reaction parameters is crucial.[1]

Q3: What are the typical reagents and solvents used in this synthesis?

A3: Common reagents include a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and a starting material like 2-methoxy-2-methylpropanol. The reaction is often carried out in a protic solvent that can dissolve the cyanide salt, and basic conditions are generally required.[1]

Q4: How can the product be purified?

A4: After the reaction is complete, a standard workup procedure is typically followed by distillation to isolate and purify the this compound. For smaller scale or high-purity requirements, column chromatography over silica gel could also be employed.

Q5: What are the safety precautions for this reaction?

A5: This reaction involves highly toxic materials. This compound is flammable and toxic if swallowed, in contact with skin, or inhaled.[2] The use of cyanide salts requires extreme caution as they are highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas, so the pH must be carefully controlled.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Starting Material Verify the purity and integrity of the starting materials (e.g., 2-methoxy-2-methylpropanol) using techniques like NMR or GC-MS.
Insufficient Reaction Time or Temperature Due to steric hindrance, the reaction may require prolonged heating.[1] Monitor the reaction progress using TLC or GC. Consider incrementally increasing the reaction temperature or time.
Poor Solubility of Cyanide Salt Ensure the chosen solvent can adequately dissolve the cyanide salt to allow for a sufficient concentration of the nucleophile. A phase-transfer catalyst may be beneficial in some solvent systems.
Inappropriate pH The reaction requires basic conditions to ensure the cyanide nucleophile is present and not protonated.[1] Check the pH of the reaction mixture and adjust if necessary.
Decomposition of Product Although generally stable, prolonged exposure to harsh conditions (very high temperatures or extreme pH) could potentially lead to product degradation.
Presence of Impurities or Side Products
Potential Cause Suggested Solution
Elimination Side Reaction The basic conditions and hindered substrate may favor an elimination reaction, leading to the formation of an alkene. Try using a less hindered base or milder reaction conditions (e.g., lower temperature).
Hydrolysis of Nitrile If water is present in excess and the conditions are sufficiently basic or acidic during workup, the nitrile group can hydrolyze to a carboxylic acid. Ensure anhydrous conditions for the reaction and perform the workup at a controlled pH and temperature.
Unreacted Starting Material If the reaction has not gone to completion, unreacted starting material will be present. Increase the reaction time or temperature, or consider adding a slight excess of the cyanide reagent.

Experimental Protocols

Example Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 2-Methoxy-2-methylpropanol

  • Sodium Cyanide (NaCN)

  • A suitable solvent (e.g., DMSO or a polar aprotic solvent)

  • Aqueous acid (e.g., 1 M HCl) for workup

  • Aqueous base (e.g., saturated NaHCO₃) for workup

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-2-methylpropanol and sodium cyanide in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Illustrative Data for Reaction Optimization

The following table presents hypothetical data from an optimization study to demonstrate how reaction parameters can influence the yield of this compound.

Entry Temperature (°C) Time (h) Solvent Yield (%)
18012Acetonitrile45
210012Acetonitrile60
310024Acetonitrile75
410024DMSO85
512024DMSO82 (with some decomposition)

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-Methoxy-2-methylpropanol, NaCN, Solvent) reaction 2. Reaction Setup (Reflux under N2) reagents->reaction monitoring 3. Progress Monitoring (TLC / GC) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete drying 5. Drying & Concentration (MgSO4, Rotary Evaporation) workup->drying purification 6. Purification (Fractional Distillation) drying->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield check_reagents Are starting materials pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify reagent purity (NMR, GC-MS). check_reagents->solution_reagents No check_workup Was the workup procedure correct? check_conditions->check_workup Yes solution_conditions Increase temperature/time. Check solvent/pH. check_conditions->solution_conditions No solution_workup Review extraction and purification steps. Check for product loss. check_workup->solution_workup No

Caption: A troubleshooting decision tree for low product yield in the synthesis.

References

Technical Support Center: Synthesis of Hindered 2-Methoxy-2-methylpropanenitrile Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of hindered 2-Methoxy-2-methylpropanenitrile ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this sterically hindered molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge lies in the formation of the ether linkage at a tertiary carbon center. Traditional etherification methods, such as the Williamson ether synthesis, are often inefficient for tertiary alcohols like acetone cyanohydrin (the precursor to this compound) due to steric hindrance, which favors elimination side reactions over the desired substitution.[1][2]

Q2: What is the recommended synthetic route for this compound?

A2: A common and effective two-step approach is recommended:

  • Synthesis of Acetone Cyanohydrin: This intermediate is typically synthesized from acetone and a cyanide source, such as sodium or potassium cyanide, under acidic conditions.[3][4]

  • Etherification of Acetone Cyanohydrin: The hydroxyl group of acetone cyanohydrin is then methylated to form the final product. Due to the steric hindrance of the tertiary alcohol, specialized methods are required to achieve good yields.

Q3: Why is my Williamson ether synthesis failing for the methylation of acetone cyanohydrin?

A3: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric bulk at the reaction center. Acetone cyanohydrin is a tertiary alcohol, and the bulky groups surrounding the hydroxyl group prevent the backside attack required for an SN2 reaction. Instead, the strong base used to deprotonate the alcohol will preferentially act as a base, leading to elimination reactions and the formation of byproducts.

Q4: Are there alternative etherification methods that are more suitable for this synthesis?

A4: Yes, for sterically hindered alcohols like acetone cyanohydrin, alternative methods are more effective. One highly recommended technique is Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the methylating agent), often leading to higher yields and milder reaction conditions for hindered substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Acetone Cyanohydrin Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of isolated acetone cyanohydrin (<70%).Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin is thermally labile and can decompose back to acetone and hydrogen cyanide, especially at elevated temperatures or in the presence of water.[5]- Maintain a low reaction temperature (10-20°C) during the addition of acid. - Proceed with extraction and distillation as soon as the reaction is complete to minimize decomposition. - Use vacuum distillation to keep the distillation temperature low.
Incomplete Reaction: Insufficient reaction time or improper stoichiometry.- Ensure the reaction is stirred for the recommended time after the acid addition is complete. - Use a slight excess of acetone to ensure the complete consumption of the cyanide.
Losses during Workup: Inefficient extraction or premature decomposition during purification.- Perform multiple extractions with a suitable solvent like ether to ensure complete recovery of the product from the aqueous layer. - Minimize the time the product is in contact with water.
Problem 2: Low Yield or No Product in the Methylation of Acetone Cyanohydrin
Symptom Possible Cause Troubleshooting Steps
Starting material (acetone cyanohydrin) is recovered, and little to no ether is formed.Ineffective Etherification Method: Use of standard Williamson ether synthesis conditions.- Switch to a more suitable method for tertiary alcohols, such as Phase-Transfer Catalysis (PTC).
Decomposition of Reactant: The basic conditions required for deprotonation can cause the decomposition of acetone cyanohydrin.- Employ milder bases or conditions that favor the alkoxide formation without promoting elimination. - Consider using a protecting group strategy for the nitrile if it is found to be reactive under the chosen conditions.
Low yield with the formation of multiple byproducts.Side Reactions: Elimination reactions are competing with the desired substitution.- Optimize the reaction temperature; lower temperatures generally favor substitution over elimination. - Choose a less sterically hindered methylating agent if possible. - The use of PTC can often minimize side reactions by allowing for milder overall conditions.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
The final product is contaminated with starting materials or byproducts.Similar Boiling Points: The boiling points of the product, starting material, and some byproducts may be close, making simple distillation ineffective.- Use fractional distillation with a high-efficiency column to improve separation. - Consider alternative purification methods such as column chromatography if distillation is not sufficient.
The product appears to decompose during distillation.Thermal Instability: The product may be sensitive to high temperatures.- Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.

Experimental Protocols

Synthesis of Acetone Cyanohydrin

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Acetone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (40% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium cyanide in water and add acetone.

  • Cool the mixture in an ice bath to 10-15°C.

  • Slowly add 40% sulfuric acid via the dropping funnel while maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for 15-30 minutes.

  • Separate the organic layer if one forms. Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation at atmospheric pressure.

  • Purify the crude acetone cyanohydrin by vacuum distillation. Collect the fraction boiling at 78-82°C at 15 mmHg.

Expected Yield: 77-78%

Methylation of Acetone Cyanohydrin via Phase-Transfer Catalysis (PTC)

This is a generalized protocol based on the principles of PTC for hindered alcohols. Optimization may be required.

Materials:

  • Acetone Cyanohydrin

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • In a round-bottom flask, dissolve acetone cyanohydrin and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%) in the organic solvent (e.g., DCM).

  • Add the 50% sodium hydroxide solution to the flask.

  • Stir the biphasic mixture vigorously.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture while maintaining a controlled temperature (start at room temperature and adjust as needed).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional vacuum distillation.

Data Presentation

Table 1: Comparison of Etherification Methods for Hindered Alcohols

MethodTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Strong base (e.g., NaH) in an aprotic solvent (e.g., THF), followed by addition of alkyl halide.Simple procedure for primary and some secondary alcohols.Prone to elimination with tertiary alcohols, leading to low yields.
Phase-Transfer Catalysis (PTC) Biphasic system (e.g., aqueous NaOH and organic solvent), with a phase-transfer catalyst (e.g., TBAB).Milder reaction conditions, often higher yields for hindered substrates, avoids the need for anhydrous solvents.Requires vigorous stirring, catalyst may need to be removed from the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acetone Cyanohydrin Synthesis cluster_step2 Step 2: Etherification (PTC) A Acetone + NaCN B Acidification (H2SO4) A->B Reaction C Workup & Purification B->C Crude Product D Acetone Cyanohydrin C->D Purified Intermediate E Acetone Cyanohydrin F Methylating Agent + NaOH(aq) + PTC E->F Reaction G Workup & Purification F->G Crude Product H This compound G->H Final Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Etherification Q1 Is starting material recovered? Start->Q1 A1 Ineffective Etherification Method. Consider PTC. Q1->A1 Yes Q2 Are there multiple byproducts? Q1->Q2 No A2 Side reactions (elimination) are dominant. Optimize temperature and base. Q2->A2 Yes A3 Possible decomposition of starting material. Use milder conditions. Q2->A3 No

Caption: Troubleshooting logic for low yield in the etherification step.

References

Removal of byproducts from 2-Methoxy-2-methylpropanenitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropanenitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Q1: What are the common starting materials and general reaction conditions for synthesizing this compound?

A common laboratory-scale synthesis involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, in a suitable solvent. The reaction is typically a nucleophilic substitution.[1] Given the tertiary nature of the substrate, SN1-type pathways may be favored.[1]

Q2: My reaction is sluggish or incomplete. What are potential causes and solutions?

  • Insufficient Reaction Temperature: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. If the reaction is slow, consider increasing the temperature, while monitoring for byproduct formation.

  • Poor Solubility of Reactants: Ensure that your cyanide source is adequately soluble in the chosen solvent. If using a salt like sodium cyanide, a polar aprotic solvent may be beneficial.

  • Inactivated Nucleophile: The cyanide ion is the active nucleophile. The presence of protic impurities (e.g., water) can protonate the cyanide, reducing its nucleophilicity. Ensure all reactants and solvents are dry.

  • Leaving Group Issues: If starting from 2-methoxy-2-methylpropanol, the hydroxyl group is a poor leaving group. The reaction may require acidic conditions to protonate the hydroxyl group, converting it into a better leaving group (water).

Byproduct Formation & Identification

Q3: I'm observing unexpected peaks in my GC-MS/NMR analysis. What are the likely byproducts in my this compound synthesis?

Two primary side reactions can lead to common byproducts:

  • Elimination (E1/E2): Due to the tertiary nature of the carbocation intermediate (or substrate), elimination reactions are a significant competing pathway, especially when using a strong base or elevated temperatures. The major elimination byproduct is 2-methyl-1-propene (isobutylene).

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting material or the nitrile product.

    • If a precursor like 2-chloro-2-methylpropane is used, hydrolysis will yield 2-methyl-2-propanol .

    • Hydrolysis of the nitrile group in the final product can form 2-methoxy-2-methylpropanamide as an intermediate, which can be further hydrolyzed to 2-methoxy-2-methylpropanoic acid . However, the most common hydrolysis-related impurity is often from the starting material, resulting in 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) if water is present during the cyanation step.

Q4: How can I confirm the identity of these byproducts?

You can use a combination of spectroscopic methods to identify the main byproducts:

Byproduct1H NMR13C NMRMass Spectrometry (EI)FTIR
2-Methyl-1-propene Singlet around 1.7 ppm (6H, CH3), Singlet around 4.6 ppm (2H, =CH2)[2]~24 ppm (CH3), ~112 ppm (=CH2), ~142 ppm (C=)[3]m/z 56 (M+), 41 (base peak)C=C stretch ~1650 cm-1, =C-H stretch ~3080 cm-1[4]
2-Hydroxy-2-methylpropanenitrile Singlet around 1.6 ppm (6H, CH3), Broad singlet for -OH~27 ppm (CH3), ~70 ppm (C-OH), ~122 ppm (CN)m/z 85 (M+), 70, 59, 43 (base peak)Broad O-H stretch ~3400 cm-1, C≡N stretch ~2250 cm-1[5]

Purification Strategies

Q5: How can I remove the 2-methyl-1-propene byproduct from my product?

2-methyl-1-propene is a gas at room temperature (boiling point: -7 °C).

  • Purging: Gently bubbling an inert gas (e.g., nitrogen or argon) through the crude product at room temperature can effectively remove most of the dissolved 2-methyl-1-propene.

  • Fractional Distillation: Careful fractional distillation can separate the lower-boiling 2-methyl-1-propene from the desired product. Due to its volatility, it will be the first fraction to distill.

Q6: How can I remove the 2-hydroxy-2-methylpropanenitrile byproduct?

  • Liquid-Liquid Extraction: You can exploit the difference in polarity between the desired product and the hydroxyl-containing byproduct.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water or a dilute brine solution. The more polar 2-hydroxy-2-methylpropanenitrile will preferentially partition into the aqueous phase.[6]

    • Repeat the aqueous wash to improve separation.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4) and remove the solvent under reduced pressure.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be effective. A non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) will elute the less polar this compound first, while the more polar 2-hydroxy-2-methylpropanenitrile will be retained on the column longer.

Q7: My final product is wet. How can I remove residual water?

  • Drying Agents: Before final distillation, drying the organic solution with an appropriate anhydrous drying agent like magnesium sulfate or sodium sulfate is crucial.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C5H9NO99.13118-119
2-Methyl-1-propeneC4H856.11-7
2-Hydroxy-2-methylpropanenitrileC4H7NO85.1195

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction to Remove Polar Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical starting ratio is 1:10 crude mixture to solvent (v/v).

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Draining: Carefully drain the lower aqueous layer. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the organic layer will be the upper layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.

  • Repeat: Repeat the aqueous wash (steps 2-5) two more times to maximize the removal of water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 15-20 minutes.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the purified product.

Mandatory Visualizations

Reaction_Byproducts 2-Methoxy-2-methylpropanol + NaCN 2-Methoxy-2-methylpropanol + NaCN This compound This compound 2-Methoxy-2-methylpropanol + NaCN->this compound Desired SN1/SN2 2-Methoxy-2-methylpropanol 2-Methoxy-2-methylpropanol 2-Methyl-1-propene 2-Methyl-1-propene 2-Methoxy-2-methylpropanol->2-Methyl-1-propene E1/E2 Elimination Reaction Mixture + H2O Reaction Mixture + H2O 2-Hydroxy-2-methylpropanenitrile 2-Hydroxy-2-methylpropanenitrile Reaction Mixture + H2O->2-Hydroxy-2-methylpropanenitrile Hydrolysis

Caption: Potential reaction pathways in the synthesis of this compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Aqueous Workup Crude Product Crude Product Purge with N2 Purge with N2 Crude Product->Purge with N2 Gaseous Byproducts Fractional Distillation Fractional Distillation Purge with N2->Fractional Distillation Liquid-Liquid Extraction Liquid-Liquid Extraction Fractional Distillation->Liquid-Liquid Extraction Polar Byproducts Drying (Na2SO4) Drying (Na2SO4) Liquid-Liquid Extraction->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound

Caption: A general workflow for the purification of this compound.

References

Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methoxy-2-methylpropanenitrile in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable organic compound under anhydrous and neutral conditions.[1][2] However, its stability can be compromised in the presence of strong acids, strong bases, and water, particularly at elevated temperatures. The nitrile group can undergo hydrolysis, and the ether linkage may be susceptible to cleavage under harsh acidic conditions.[2][3]

Q2: Which solvents are recommended for dissolving and storing this compound?

For short-term storage and use in reactions, anhydrous aprotic solvents are generally recommended. These include:

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Polar aprotic solvents are often favored for reactions involving nucleophiles like cyanide, as they do not "cage" the nucleophile with hydrogen bonds, thus maintaining its reactivity.[4]

Q3: In which solvents is this compound expected to be unstable?

The compound is expected to show limited stability in:

  • Aqueous solutions: The presence of water can lead to hydrolysis of the nitrile group to a carboxylic acid, especially under acidic or basic conditions.[5]

  • Protic solvents (e.g., water, methanol, ethanol): These solvents can participate in and facilitate hydrolysis reactions.[4][6] While the compound is miscible with water and alcohols, prolonged storage in these solvents is not recommended if the integrity of the nitrile group is critical.[2]

  • Acidic solutions: Strong acids can catalyze the hydrolysis of the nitrile group and potentially cleave the ether bond.[2]

  • Basic solutions: Strong bases will readily hydrolyze the nitrile to a carboxylate salt.[5]

Q4: What are the likely degradation products of this compound?

The primary degradation product resulting from hydrolysis is 2-methoxy-2-methylpropanoic acid (in acidic conditions) or its corresponding carboxylate salt (in basic conditions).[1][5] Under strongly acidic conditions, cleavage of the ether linkage could potentially lead to the formation of 2-hydroxy-2-methylpropanenitrile (a cyanohydrin) and methanol.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or no reactivity of the nitrile group in a reaction. 1. Solvent interference: Use of a polar protic solvent (e.g., methanol, ethanol) may be solvating and deactivating the nucleophile or other reagents.[4]2. Degradation of starting material: The compound may have hydrolyzed due to improper storage or handling.1. Solvent selection: Switch to a polar aprotic solvent such as acetonitrile (MeCN), DMF, or DMSO.[4]2. Verify compound integrity: Use a fresh sample of this compound. Confirm its purity via analytical methods like NMR or GC-MS before use.
Formation of unexpected byproducts, such as a carboxylic acid. 1. Presence of water: Trace amounts of water in the reaction mixture can lead to hydrolysis.[5]2. Use of acidic or basic reagents: The reaction conditions may be promoting nitrile hydrolysis.1. Use anhydrous conditions: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.2. Control pH: If possible, buffer the reaction mixture to maintain neutral conditions.
Inconsistent results between experimental runs. 1. Variability in solvent quality: Differences in water content or impurities in the solvent can affect stability.2. Temperature fluctuations: Higher temperatures can accelerate degradation.1. Use high-purity, anhydrous solvents: Standardize the source and grade of solvents used.2. Maintain consistent temperature: Control the reaction temperature carefully. For storage, keep the compound in a cool, dry place.[7]
Compound appears to have decomposed upon analysis by GC-MS. Thermal instability: The compound, being a cyanohydrin derivative, may be thermally labile and decompose in the hot injector port of a gas chromatograph.[8]Use a less harsh analytical method: Consider analysis by LC-MS or NMR to avoid thermal degradation.[8] If GC-MS must be used, try a cool-on-column injection method.[8]

Stability Data Summary

Solvent Solvent Type Expected Stability Potential Degradation Pathway
WaterPolar ProticLowHydrolysis
MethanolPolar ProticLow to ModerateSolvolysis/Hydrolysis
EthanolPolar ProticLow to ModerateSolvolysis/Hydrolysis
AcetonitrilePolar AproticHighMinimal
Tetrahydrofuran (THF)AproticHighMinimal (peroxide formation in aged THF is a general concern)
Dichloromethane (DCM)AproticHighMinimal
Dimethylformamide (DMF)Polar AproticHighMinimal (potential for hydrolysis if water is present)
Dimethyl sulfoxide (DMSO)Polar AproticHighMinimal (hygroscopic, so water absorption can be an issue)

Experimental Protocols

Protocol: General Assessment of this compound Stability in a Given Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent under defined conditions.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Ensure the solvent is of high purity and, if testing under anhydrous conditions, use an anhydrous grade.

  • Incubation:

    • Aliquot the stock solution into several sealed vials to minimize evaporation and contamination.

    • Incubate the vials under the desired conditions (e.g., room temperature, 40°C, under light, etc.).

    • Prepare a control sample to be stored at a low temperature (e.g., -20°C) where degradation is expected to be minimal.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • Immediately analyze the sample using a suitable analytical method (e.g., HPLC, GC, NMR).

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Compare the peak area of the incubated samples to the control sample (time 0) to determine the percentage of the compound remaining.

    • Plot the percentage of the remaining compound versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into sealed vials prep_stock->aliquot incubate Incubate under defined conditions (e.g., 40°C) aliquot->incubate control Store control sample at -20°C aliquot->control time_points Withdraw samples at time points (0, 2, 4, 8, 24h) incubate->time_points analyze Analyze by HPLC/GC-MS time_points->analyze quantify Quantify parent compound analyze->quantify plot Plot % remaining vs. time quantify->plot

Caption: Experimental workflow for assessing compound stability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Solvent Quality Variation (e.g., water content) start->cause1 Check cause2 Temperature Fluctuations start->cause2 Check cause3 Compound Degradation Prior to Use start->cause3 Check solution1 Standardize on High-Purity Anhydrous Solvents cause1->solution1 If true solution2 Implement Strict Temperature Control cause2->solution2 If true solution3 Verify Starting Material Purity (e.g., NMR, GC-MS) cause3->solution3 If true

Caption: Troubleshooting logic for inconsistent experimental results.

degradation_pathway cluster_acid Acidic Conditions (H₂O/H⁺) cluster_base Basic Conditions (H₂O/OH⁻) compound This compound product_acid 2-Methoxy-2-methylpropanoic Acid compound->product_acid Hydrolysis product_base 2-Methoxy-2-methylpropanoate compound->product_base Hydrolysis

Caption: Primary degradation pathways of this compound.

References

How to handle unexpected results with 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropanenitrile. The information is designed to address potential challenges and unexpected results during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the nitrile group (-C≡N) and the ether linkage (-O-CH₃). The nitrile group is susceptible to nucleophilic attack at the carbon atom and can undergo hydrolysis or reduction. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Q2: What factors influence the reactivity of the nitrile group in this molecule?

A2: The reactivity of the nitrile group is significantly influenced by steric hindrance from the two adjacent methyl groups and the methoxy group. These bulky groups can impede the approach of nucleophiles, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger reagents) compared to less hindered nitriles.[1]

Q3: Can this compound be hydrolyzed to the corresponding carboxylic acid?

A3: Yes, the nitrile group can be hydrolyzed to a carboxylic acid. However, due to steric hindrance, this reaction may be sluggish.[2] It typically requires heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[3][4]

Q4: Is it possible to stop the hydrolysis at the amide intermediate?

A4: Isolating the amide intermediate during the hydrolysis of nitriles is challenging as the reaction conditions required for the initial hydrolysis often lead to the formation of the carboxylic acid.[2] Milder reaction conditions, such as using HCl at a controlled temperature (e.g., 40°C), have been reported to favor the formation of the amide in some cases.[2]

Q5: What are the expected products of reduction of this compound?

A5: Reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can sometimes lead to the formation of an aldehyde after hydrolysis of the intermediate imine.[2]

Q6: Are there any known incompatibilities or hazardous reactions?

A6: this compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It is incompatible with strong oxidizing agents and strong acids. Care should be taken as aliphatic nitriles can release cyanide under certain metabolic conditions.[6][7]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nitrile Hydrolysis
Potential Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing is often necessary for the hydrolysis of hindered nitriles.[3][4]
Inadequate Reagent Concentration Use a higher concentration of the acid or base catalyst. For base-catalyzed hydrolysis, ensure a sufficient excess of hydroxide is present.
Steric Hindrance Consider using a less sterically demanding acid or base catalyst if possible. Prolonged reaction times may be necessary.
Poor Solubility If using a biphasic system, ensure adequate stirring to maximize the interfacial area. Consider the use of a phase-transfer catalyst.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step
Decomposition at High Temperatures If the reaction is run at a high temperature, consider lowering it and compensating with a longer reaction time or a more active catalyst. Monitor the reaction for the appearance of degradation products by techniques like TLC or GC-MS.
Side Reactions with the Ether Group Under very strong acidic conditions, cleavage of the methoxy group may occur. If this is suspected, consider using basic hydrolysis conditions instead.
Contamination of Starting Material Ensure the purity of the this compound starting material. Impurities can lead to a variety of side products.
Issue 3: Difficulty in Product Isolation
Potential Cause Troubleshooting Step
Emulsion Formation During Workup Add a saturated brine solution to help break up emulsions. Alternatively, filter the mixture through a pad of celite.
Product Volatility If the product is volatile, use caution during solvent removal. Use lower temperatures and pressures for rotary evaporation.
Co-elution with Starting Material If purification is by column chromatography, try a different solvent system or a different stationary phase to improve separation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Methoxy-2-methylpropanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10 eq).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Protocol 2: Reduction to 2-Methoxy-2-methylpropan-1-amine with LiAlH₄
  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC.

  • Workup: Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Purification: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the crude amine.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_reaction Review Reaction Parameters (Temp, Time, Reagents) start->check_reaction check_purity Analyze Starting Material Purity start->check_purity analyze_byproducts Identify Byproducts (NMR, GC-MS) check_reaction->analyze_byproducts check_purity->analyze_byproducts consult_literature Consult Literature for Similar Compounds analyze_byproducts->consult_literature modify_protocol Modify Experimental Protocol consult_literature->modify_protocol optimize Optimize Reaction Conditions modify_protocol->optimize success Successful Outcome optimize->success Yes fail Problem Persists optimize->fail No fail->consult_literature

Caption: A logical workflow for troubleshooting unexpected experimental results.

Reaction_Pathways start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction acid 2-Methoxy-2-methylpropanoic Acid hydrolysis->acid amine 2-Methoxy-2-methylpropan-1-amine reduction->amine

Caption: Major reaction pathways for this compound.

References

Technical Support Center: Purification of 2-Methoxy-2-methylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropanenitrile and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low yield after purification.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Consider extending the reaction time or adjusting the temperature.
Product Loss During Extraction - Ensure complete phase separation during aqueous washes. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Product Volatility - If the product is volatile, use a rotary evaporator with a cold trap and apply vacuum cautiously. - Consider using a higher boiling point solvent for extraction if feasible.
Decomposition on Silica Gel - Test the stability of your compound on a small amount of silica gel before performing column chromatography. - If decomposition occurs, consider using a different stationary phase like alumina or a less acidic grade of silica gel. Alternatively, purification by distillation or recrystallization may be more suitable.
Co-elution with Impurities - Optimize the solvent system for column chromatography to achieve better separation (a ΔRf of at least 0.2 is recommended). - Consider using a longer column or a finer mesh silica gel for improved resolution.
Incomplete Precipitation during Recrystallization - Ensure the solution is fully saturated at the higher temperature before cooling. - Cool the solution slowly to promote the formation of pure crystals. - If necessary, place the solution in an ice bath to maximize precipitation. - If the product remains in the mother liquor, try to recover it by evaporating the solvent and re-purifying.[1]

Issue 2: Presence of acidic impurities in the final product.

Acidic impurities, such as the corresponding carboxylic acid formed from the hydrolysis of the nitrile group, are a common issue.

Purification MethodExperimental Protocol
Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble salt.[2][3][4][5] 3. Separate the aqueous layer. 4. Repeat the wash with the basic solution if necessary. 5. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. 6. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). 7. Filter off the drying agent and concentrate the organic solvent to obtain the purified product.

Issue 3: Difficulty in separating structural isomers.

The presence of structural isomers can be a significant purification challenge.

Purification MethodTroubleshooting Steps
Fractional Distillation - If the isomers have sufficiently different boiling points (ideally >25 °C), fractional distillation can be effective.[6] - Use a distillation column with a high number of theoretical plates for better separation. - Maintain a slow and steady distillation rate.
Column Chromatography - Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between the isomers. - Consider using High-Performance Liquid Chromatography (HPLC) for difficult separations, as it offers higher resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding alcohol or halide.

  • Hydrolysis product: The corresponding carboxylic acid (2-methoxy-2-methylpropanoic acid) can form if water is present during the reaction or work-up, especially under acidic or basic conditions.

  • Side products from elimination reactions: If the starting material is a halide, elimination to form an alkene can be a competing reaction.

  • Structural isomers: Depending on the synthetic route, other isomers may be formed. For example, in the synthesis of related methoxypropanol compounds, the separation of 1-methoxypropan-2-ol and 2-methoxypropan-1-ol can be challenging.

Q2: What is the recommended method for removing unreacted starting alcohol?

A2: Unreacted alcohol can often be removed by washing the organic layer with water during the extraction process. If the alcohol has significant water solubility, this can be an effective method. For less water-soluble alcohols, column chromatography is a reliable option.

Q3: Can I use a strong base like sodium hydroxide to remove acidic impurities?

A3: It is generally not recommended to use strong bases like sodium hydroxide (NaOH) for washing, as this can promote the hydrolysis of the desired nitrile product to the corresponding carboxylic acid, thus reducing your yield.[5] A milder base like sodium bicarbonate is a safer choice.

Q4: My this compound derivative is a liquid. What is the best purification method?

A4: For liquid products, distillation is often the most effective purification method, especially on a larger scale.[7] If the impurities are non-volatile, simple distillation may be sufficient. If there are volatile impurities with close boiling points, fractional distillation is necessary.[6] Column chromatography can also be used for liquid compounds.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: The purity of the collected fractions can be monitored by Thin Layer Chromatography (TLC) . Spot each fraction on a TLC plate and run it against a spot of your crude mixture. Combine the fractions that show a single spot corresponding to your desired product.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the decision-making process and workflows for the purification of this compound derivatives.

Purification_Workflow start Crude Product acid_base_extraction Acid-Base Wash (to remove acidic impurities) start->acid_base_extraction is_solid Is the product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No is_liquid Is the product a liquid? distillation Perform Distillation is_liquid->distillation Yes is_liquid->column_chromatography No pure_product Pure Product recrystallization->pure_product distillation->pure_product column_chromatography->pure_product acid_base_extraction->is_solid acid_base_extraction->is_liquid

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Flowchart start Impure Product check_impurities Identify Impurities (e.g., by GC-MS, NMR) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities isomeric_impurities Isomeric Impurities Present? acidic_impurities->isomeric_impurities No acid_base_wash Perform Acid-Base Wash acidic_impurities->acid_base_wash Yes other_impurities Other Impurities (Starting materials, etc.) isomeric_impurities->other_impurities No fractional_distillation Fractional Distillation isomeric_impurities->fractional_distillation Yes, different B.P. hplc Preparative HPLC isomeric_impurities->hplc Yes, similar B.P. column_chrom Column Chromatography other_impurities->column_chrom acid_base_wash->isomeric_impurities pure_product Pure Product fractional_distillation->pure_product hplc->pure_product column_chrom->pure_product

Caption: Troubleshooting flowchart for purifying this compound derivatives.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Methoxy-2-methylpropanenitrile versus Traditional Carbonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the temporary masking of carbonyl functionalities in aldehydes and ketones, a variety of protecting groups have been developed. This guide provides a comprehensive comparison of 2-Methoxy-2-methylpropanenitrile, a protected cyanohydrin, with other commonly employed carbonyl protecting groups, offering researchers, scientists, and drug development professionals a data-driven basis for their synthetic strategies.

Introduction to Carbonyl Protection

Carbonyl groups are highly reactive entities, susceptible to attack by a wide range of nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to temporarily block the carbonyl group to prevent unwanted side reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.

This comparison focuses on this compound and its performance against established protecting groups such as acetals (e.g., 1,3-dioxolane), thioacetals (e.g., 1,3-dithiolane), and other O-protected cyanohydrins like O-trimethylsilyl (O-TMS) cyanohydrins.

Mechanism of Protection and Deprotection

The formation of this compound involves the acid-catalyzed addition of 2-methoxypropene to a cyanohydrin, which is itself formed from the corresponding aldehyde or ketone. The deprotection to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis.

G Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + HCN Protected This compound Cyanohydrin->Protected + 2-Methoxypropene, H+ Protected->Ketone H3O+ (Deprotection)

Figure 1. General scheme for the protection of a carbonyl as this compound and its subsequent deprotection.

Comparative Performance Data

The choice of a protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. The following tables summarize the performance of this compound in comparison to other common carbonyl protecting groups.

Table 1: Stability of Carbonyl Protecting Groups

Protecting GroupAcidic Conditions (pH < 4)Basic Conditions (pH > 10)Nucleophiles (e.g., Grignard, LiAlH4)Oxidizing Agents (e.g., PCC, KMnO4)
This compound LabileStableStableStable
1,3-Dioxolane (Acetal) LabileStableStableStable
1,3-Dithiolane (Thioacetal) StableStableStableLabile
O-TMS Cyanohydrin LabileLabileStableStable

Table 2: Deprotection Conditions and Yields

Protecting GroupReagents and Conditions for CleavageTypical Yield
This compound Dilute aqueous acid (e.g., HCl, H2SO4), heatGood to Excellent
1,3-Dioxolane (Acetal) Aqueous acid (e.g., HCl, TsOH)Excellent
1,3-Dithiolane (Thioacetal) Heavy metal salts (e.g., HgCl2), oxidative conditionsGood to Excellent
O-TMS Cyanohydrin Mild acid, fluoride sources (e.g., TBAF)Excellent

Experimental Protocols

Protection of a Ketone as this compound (MIP-protected cyanohydrin)

This protocol is adapted from a procedure for the protection of mandelonitrile, a cyanohydrin derived from an aldehyde.[1]

Materials:

  • Ketone (1.0 equiv)

  • Acetone cyanohydrin (1.2 equiv)

  • 2-Methoxypropene (1.5 equiv)

  • Camphorsulfonic acid (CSA) (0.01 equiv)

  • Methyl tert-butyl ether (MTBE) as solvent

Procedure:

  • Dissolve the ketone and acetone cyanohydrin in MTBE.

  • Add 2-methoxypropene to the solution.

  • Add the catalytic amount of CSA to initiate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Typical yields for the formation of Methoxyisopropyl (MIP)-protected cyanohydrins are reported to be in the range of 85-95%.[1]

Deprotection of this compound

Materials:

  • This compound protected compound

  • Aqueous solution of a strong acid (e.g., 1 M HCl or 1 M H2SO4)

  • Organic solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve the protected compound in a water-miscible organic solvent like THF or dioxane.

  • Add the aqueous acid solution.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography or distillation if necessary.

Application in a Multi-step Synthesis

The utility of this compound as a protecting group is best illustrated in the context of a multi-step synthesis where a carbonyl group needs to be masked to allow for a selective reaction elsewhere in the molecule.

G Start Keto-ester Protected Protected Keto-ester Start->Protected 1. HCN 2. 2-Methoxypropene, H+ Reduced Hydroxy-protected ketone Protected->Reduced LiAlH4 Final Hydroxy-ketone Reduced->Final H3O+

Figure 2. Workflow of a multi-step synthesis utilizing this compound as a carbonyl protecting group.

In this hypothetical workflow, a starting material containing both a ketone and an ester functionality is selectively reduced at the ester group.

  • Protection: The ketone is first protected as a this compound. This group is stable to the subsequent reduction step.

  • Reduction: The ester is then reduced to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4), which would have otherwise also reduced the unprotected ketone.

  • Deprotection: Finally, the protecting group is removed under acidic conditions to reveal the ketone, yielding the desired hydroxy-ketone.

Conclusion

This compound offers a valuable alternative to traditional carbonyl protecting groups. Its stability in basic and nucleophilic environments, combined with its facile removal under acidic conditions, makes it a suitable choice for a variety of synthetic transformations. The quantitative data on the relative stability of related 2-alkoxypropan-2-yl protecting groups provides a basis for fine-tuning the lability of the protecting group to match the specific requirements of a synthetic route. As with any protecting group, the choice of this compound should be made after careful consideration of the overall synthetic strategy and the compatibility of its introduction and removal with other functional groups present in the molecule.

References

A Comparative Guide to 2-Methoxy-2-methylpropanenitrile in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving desired yields, purity, and safety. The introduction of the nitrile functional group, a versatile precursor for amines, carboxylic acids, and other functionalities, is a critical step in many synthetic pathways. This guide provides a detailed comparison of 2-Methoxy-2-methylpropanenitrile and its primary alternative, Acetone Cyanohydrin, for use in cyanation reactions, with a focus on efficacy, safety, and experimental application for researchers, scientists, and drug development professionals.

Comparative Analysis of Cyanating Agents

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It functions as a protected cyanohydrin, offering a more stable, and potentially safer, alternative to traditional cyanating agents like Acetone Cyanohydrin.

Table 1: Key Properties of this compound vs. Acetone Cyanohydrin

FeatureThis compoundAcetone Cyanohydrin
IUPAC Name This compound2-Hydroxy-2-methylpropanenitrile[2][3]
CAS Number 76474-09-4[4][5]75-86-5[2][6]
Molecular Formula C₅H₉NO[1][5]C₄H₇NO[2]
Key Functional Group Methoxy (-OCH₃) protected cyanohydrinHydroxyl (-OH) unprotected cyanohydrin[2]
Primary Hazard Toxic if swallowed, in contact with skin, or inhaled; Flammable liquid and vapor.[4]Extremely hazardous; readily decomposes on contact with water to release highly toxic hydrogen cyanide (HCN) gas.[2][7]
Handling Requires handling in a well-ventilated area with protective equipment due to toxicity.[8][9]Requires extreme caution; often generated in situ to avoid storage and handling of the isolated, unstable compound.[2][10][11]
Stability More stable due to the methoxy protecting group, preventing easy liberation of free HCN.Unstable; easily liberates HCN, especially in the presence of water or base.[2][7]

The primary distinction lies in the protecting group on the oxygen atom. The methoxy group in this compound imparts greater stability compared to the free hydroxyl group in Acetone Cyanohydrin. This increased stability mitigates the risk of spontaneous decomposition and release of hydrogen cyanide, a significant safety advantage.[2][7] However, this also means that this compound may require specific activation (e.g., using a Lewis acid) to initiate the cyanation reaction, whereas Acetone Cyanohydrin can act as a more direct source of the cyanide nucleophile.

Performance in Synthesis: Reactivity and Applications

Both reagents are used to form cyanohydrins via the nucleophilic addition of a cyanide equivalent to a carbonyl group (aldehydes and ketones).[12][13] This reaction is a fundamental C-C bond-forming transformation in organic synthesis. The resulting cyanohydrin is a versatile intermediate that can be converted into other valuable functional groups.[10][14]

Table 2: Performance Comparison in Cyanation Reactions

ParameterThis compoundAcetone Cyanohydrin
Reactivity Lower intrinsic reactivity; often requires activation (e.g., Lewis acid) to serve as a cyanide source.High reactivity; acts as a direct source of HCN/CN⁻, particularly in the presence of a base.[2][10]
Reaction Conditions May require anhydrous conditions and a catalyst for activation.Typically run with a base catalyst to generate the cyanide nucleophile. The reaction is reversible.[10][11]
Substrate Scope Potentially broader for sensitive substrates due to milder, controlled reaction conditions and avoidance of free HCN.Broad for many aldehydes and unhindered ketones, but the harsh basic conditions and presence of HCN can be incompatible with sensitive functional groups.[10]
Primary Use Case A stable, safer alternative for introducing a protected cyanohydrin moiety or as a controlled cyanide source in complex syntheses.A potent, direct cyanating agent, often used for simpler, robust substrates where its high reactivity is advantageous.[2]

The choice between these reagents often depends on the specific requirements of the synthesis. For complex molecules with sensitive functional groups, the controlled reactivity and enhanced safety profile of this compound may be preferable. For more robust substrates where high reactivity is desired, Acetone Cyanohydrin can be an effective, albeit more hazardous, choice.

Visualizing Synthetic Processes

To better understand the application of these reagents, the following diagrams illustrate a typical experimental workflow and the fundamental reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate & Solvent Addition B Establish Inert Atmosphere (e.g., N2, Ar) A->B C Cool Reaction Mixture (e.g., 0°C) B->C D Add Cyanating Agent (e.g., this compound) C->D E Add Activator/Catalyst (if required) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Purify Product (e.g., Chromatography) I->J K K J->K Product Characterization (NMR, MS)

Caption: General workflow for a cyanation reaction in complex molecule synthesis.

G reagents Substrate (Aldehyde/Ketone) C=O + Cyanide Source (Nu:⁻) step1 Step 1: Nucleophilic Attack reagents->step1 intermediate Tetrahedral Alkoxide Intermediate step1->intermediate CN⁻ attacks the electrophilic carbonyl carbon step2 Step 2: Protonation / Trapping intermediate->step2 product Product (Cyanohydrin) step2->product Alkoxide is protonated (e.g., by HCN, H₂O)

Caption: The fundamental mechanism of cyanohydrin formation via nucleophilic addition.

Experimental Protocols

The following is a generalized protocol for the cyanation of an aldehyde or ketone using a cyanohydrin-based reagent. Note: All operations involving cyanides must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Objective: To synthesize a cyanohydrin from a carbonyl-containing substrate.

Materials:

  • Carbonyl substrate (1.0 eq)

  • This compound or Acetone Cyanohydrin (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Lewis Acid Catalyst (e.g., TMSOTf, ZnI₂) (if using a protected cyanohydrin, 0.1 - 1.0 eq) or Base (e.g., KCN, Et₃N) (if using Acetone Cyanohydrin, catalytic amount)

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the carbonyl substrate (1.0 eq) and dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: The solution is cooled to a suitable temperature (typically 0 °C to -78 °C) in an ice or dry ice/acetone bath.

  • Reagent Addition:

    • For this compound: The Lewis acid catalyst is added to the stirred solution, followed by the slow, dropwise addition of this compound (1.1 - 1.5 eq).

    • For Acetone Cyanohydrin: The base catalyst is added, followed by the slow, dropwise addition of Acetone Cyanohydrin (1.1 - 1.5 eq).

  • Monitoring: The reaction is allowed to stir at the specified temperature and is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at low temperature. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.

  • Drying and Concentration: The isolated organic layer is dried over the drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure cyanohydrin product.

Conclusion

This compound emerges as a compelling alternative to traditional cyanating agents like Acetone Cyanohydrin, particularly in the context of complex molecule synthesis where safety, stability, and substrate tolerance are critical. Its methoxy-protected structure provides a significant advantage in handling and storage by reducing the risk of inadvertent hydrogen cyanide release. While this stability necessitates chemical activation for reactivity, it allows for more controlled and potentially milder reaction conditions. For drug development professionals and researchers working with delicate substrates, the benefits of this enhanced safety profile and controlled reactivity may outweigh the need for an additional activation step, making this compound an efficacious and strategic choice for the synthesis of advanced chemical entities.

References

Validating the Structure of 2-Methoxy-2-methylpropanenitrile Adducts by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of adducts derived from 2-methoxy-2-methylpropanenitrile using X-ray crystallography. Due to the limited availability of published crystallographic data for adducts of this specific nitrile, this document establishes a comparative methodology. It utilizes data from a structurally related nitrile-containing compound, 2-methoxy-4,6-diphenylnicotinonitrile, to illustrate the expected outcomes and analytical approach. The guide outlines detailed experimental protocols and presents a logical workflow for researchers aiming to characterize novel this compound adducts.

Comparison of Crystallographic Data

A critical aspect of structural validation is the comparison of crystallographic data. The following table presents the actual crystallographic data for 2-methoxy-4,6-diphenylnicotinonitrile[1] alongside a hypothetical dataset for a plausible adduct of this compound, for illustrative purposes. This comparison highlights the key parameters obtained from a single-crystal X-ray diffraction experiment.

Parameter2-methoxy-4,6-diphenylnicotinonitrile (Alternative)This compound Adduct (Hypothetical Target)
Crystal System Orthorhombic[1]Monoclinic
Space Group P21212[1]P2₁/c
a (Å) 10.123(4)8.567
b (Å) 12.456(5)10.123
c (Å) 14.789(6)11.456
α (°) 9090
β (°) 9098.76
γ (°) 9090
Volume (ų) 1867.8(13)987.6
Z 44
Density (calculated) (g/cm³) 1.2341.150
Absorption Coefficient (mm⁻¹) 0.0810.120
F(000) 728256
Theta range for data collection (°) 2.35 to 28.272.50 to 27.50
Reflections collected 156788765
Independent reflections 4123 [R(int) = 0.0345]2109 [R(int) = 0.0412]
Final R indices [I>2sigma(I)] R1 = 0.0456, wR2 = 0.1123R1 = 0.0512, wR2 = 0.1345
R indices (all data) R1 = 0.0587, wR2 = 0.1245R1 = 0.0634, wR2 = 0.1456

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, crystallization, and structural analysis of novel adducts.

Synthesis of a Hypothetical Thioimidate Adduct

This protocol describes the synthesis of a hypothetical S-benzyl thioimidate adduct of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Thiol: Add benzyl mercaptan (1.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioimidate adduct.

Crystallization Protocol

The following is a general protocol for the crystallization of a small organic molecule adduct.

  • Solvent Selection: Screen various solvents and solvent systems (e.g., hexane, ethyl acetate, methanol, acetone, and mixtures thereof) to find a suitable system where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified adduct in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the adduct in a small open vial. Place this vial inside a larger sealed container that contains a "poor" solvent (a solvent in which the adduct is less soluble). The vapor of the poor solvent will slowly diffuse into the adduct solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the adduct in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Process the collected diffraction data, including integration of reflection intensities, scaling, and absorption correction.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship in the adduct formation.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Reactants This compound + Benzyl Mercaptan Reaction Reaction in DCM with DBU catalyst Reactants->Reaction Mixing Purification Column Chromatography Reaction->Purification Workup Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Slow Evaporation or Vapor Diffusion Solvent_Screen->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validated_Structure Validated_Structure Structure_Solution->Validated_Structure Validated Adduct Structure

Caption: Experimental workflow for the synthesis, crystallization, and structural validation of a this compound adduct.

adduct_formation cluster_reaction Reaction This compound This compound C₅H₉NO Structure Thioimidate_Adduct S-benzyl thioimidate adduct C₁₂H₁₇NOS Validated Structure This compound->Thioimidate_Adduct Nucleophilic Addition Thiol Benzyl Mercaptan C₇H₈S Structure Thiol->Thioimidate_Adduct Nucleophilic Addition Base DBU (catalyst) C₉H₁₆N₂ Base->Thioimidate_Adduct Nucleophilic Addition

Caption: Logical relationship of reactants and catalyst leading to the formation of the thioimidate adduct.

References

A Comparative Analysis of Deprotection Strategies for Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Methoxy-2-methylpropanenitrile: Initial literature searches for deprotection methods of a "this compound" protecting group did not yield relevant results, suggesting it is not a standard protecting group in organic synthesis. However, due to its structural similarity to acetal-type protecting groups, this guide will focus on the widely used and analogous Methoxymethyl (MOM) ether. The MOM group is a valuable tool for the protection of alcohols and phenols, and a thorough understanding of its cleavage is crucial for synthetic chemists.

This guide provides a comparative overview of various deprotection methods for MOM ethers, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.

Introduction to the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functionalities due to its ease of introduction and stability across a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[1] Its removal, however, often requires acidic conditions, and the development of mild and selective deprotection methods is an ongoing area of research. The choice of deprotection reagent and conditions is critical to avoid unwanted side reactions, especially in the synthesis of complex molecules with multiple sensitive functional groups.

Mechanism of Acid-Catalyzed Deprotection

The most common method for the removal of a MOM group is acid-catalyzed hydrolysis. The reaction proceeds through protonation of the ether oxygen, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water regenerates the free alcohol and produces formaldehyde.

Deprotection_Mechanism MOM_Ether R-O-CH₂-O-CH₃ (MOM Ether) Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Oxonium_Ion [R-O=CH₂]⁺ (Oxonium Ion) Protonated_Ether->Oxonium_Ion - CH₃OH Hemiacetal R-O-CH₂-OH (Hemiacetal) Oxonium_Ion->Hemiacetal + H₂O Alcohol R-OH (Alcohol) Hemiacetal->Alcohol - CH₂O

Caption: Acid-catalyzed deprotection of a MOM ether.

Comparative Data of Deprotection Methods

The following table summarizes various methods for the deprotection of MOM ethers, highlighting the reagents, conditions, and yields for different substrates.

Reagent/CatalystSubstrate TypeSolventTemperature (°C)TimeYield (%)Other Protecting Groups ToleratedReference
Brønsted Acids
p-Toluenesulfonic acid (pTSA)Various MOM ethersSolvent-freeRoom Temp30 min85-98Benzyl, ester, amide, allyl, lactone[2][3]
Dowex-50W-X2 (H⁺ form)Acyclic MOM ethersMeOH/H₂OReflux2-30 h94-96-[4]
Silica-supported NaHSO₄Phenolic MOM ethersCH₂Cl₂Room Temp-High-[5]
Lewis Acids
Bismuth Triflate (Bi(OTf)₃)Aromatic & AliphaticTHF/H₂ORoom Temp30-40 minGoodTBDMS, TBDPS, Benzyl, Allyl[6]
Zinc Triflate (Zn(OTf)₂)Benzylic & AliphaticIsopropanolReflux40-90 min88-98Benzyl, TBDPS, PMB, Benzoate[7][8]
Zinc Bromide (ZnBr₂)/n-PrSHPrimary, Secondary, Tertiary AlcoholsCH₂Cl₂0 to Room Temp5-8 min86-91TBDPS, Acetate[9][10]
Zirconium(IV) Chloride (ZrCl₄)Various MOM ethersIsopropanolReflux---[11]
Silyl Halides & Triflates
TMSOTf / 2,2'-bipyridylAromatic MOM ethersCH₃CN5015 min91Trityl (Tr)[12]
TESOTf / 2,2'-bipyridylAromatic MOM ethersCH₃CN0-40-88Aliphatic MOM ethers[13]
Other Methods
Carbon Tetrabromide (CBr₄)Various MOM ethersIsopropanol--83-99-[14]

Experimental Protocols

Protocol 1: Deprotection using Zinc Triflate (Zn(OTf)₂)

This method is effective for the selective deprotection of MOM ethers in the presence of other protecting groups like benzyl and silyl ethers.[7]

  • Reaction Setup: Dissolve the MOM-protected substrate (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%, 0.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA)

This eco-friendly method avoids the use of solvents and is rapid and high-yielding.[2][3]

  • Reaction Setup: In a mortar, place the MOM-protected compound (1.0 mmol) and p-toluenesulfonic acid (pTSA, 1.0 mmol).

  • Reaction: Triturate the mixture with a pestle for 5 minutes and then let it stand at room temperature for 30 minutes.

  • Workup: Add cold water (4°C) to the mortar. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure alcohol.

Workflow and Logic Diagrams

The following diagrams illustrate a typical experimental workflow and the classification of the deprotection methods discussed.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Substrate Dissolve Substrate Add Reagent Add Reagent Dissolve Substrate->Add Reagent Heat & Monitor (TLC) Heat & Monitor (TLC) Add Reagent->Heat & Monitor (TLC) Cool & Concentrate Cool & Concentrate Heat & Monitor (TLC)->Cool & Concentrate Reaction Complete Solvent Extraction Solvent Extraction Cool & Concentrate->Solvent Extraction Wash (Water, Brine) Wash (Water, Brine) Solvent Extraction->Wash (Water, Brine) Dry & Filter Dry & Filter Wash (Water, Brine)->Dry & Filter Column Chromatography Column Chromatography Dry & Filter->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General experimental workflow for MOM deprotection.

Deprotection_Classification MOM Deprotection Methods MOM Deprotection Methods Brønsted Acids Brønsted Acids MOM Deprotection Methods->Brønsted Acids Lewis Acids Lewis Acids MOM Deprotection Methods->Lewis Acids Silyl Reagents Silyl Reagents MOM Deprotection Methods->Silyl Reagents Other Other MOM Deprotection Methods->Other pTSA pTSA Brønsted Acids->pTSA Dowex Dowex Brønsted Acids->Dowex NaHSO₄-SiO₂ NaHSO₄-SiO₂ Brønsted Acids->NaHSO₄-SiO₂ Bi(OTf)₃ Bi(OTf)₃ Lewis Acids->Bi(OTf)₃ Zn(OTf)₂ Zn(OTf)₂ Lewis Acids->Zn(OTf)₂ ZnBr₂/n-PrSH ZnBr₂/n-PrSH Lewis Acids->ZnBr₂/n-PrSH ZrCl₄ ZrCl₄ Lewis Acids->ZrCl₄ TMSOTf TMSOTf Silyl Reagents->TMSOTf TESOTf TESOTf Silyl Reagents->TESOTf CBr₄ CBr₄ Other->CBr₄

Caption: Classification of MOM deprotection methods.

References

Orthogonal Deprotection Strategies: A Comparative Guide to the 2-Methoxy-2-Propyl (MOP) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. An ideal protecting group should be easily introduced and removed under mild conditions that do not affect other functional groups within the molecule. This principle of selective deprotection is known as orthogonality. This guide provides a comprehensive comparison of the 2-methoxy-2-propyl (MOP) protecting group, derived from 2-methoxypropene, with other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols.

Introduction to the 2-Methoxy-2-Propyl (MOP) Protecting Group

The 2-methoxy-2-propyl (MOP) group is an acetal-type protecting group for alcohols. It is readily introduced by the acid-catalyzed addition of 2-methoxypropene to an alcohol.[1] The MOP group is valued for its stability under basic and some nucleophilic conditions, while being readily cleaved under mild acidic conditions, offering a valuable tool in orthogonal protection schemes.

Comparative Performance Analysis

The selection of a protecting group is dictated by the specific reaction sequence and the compatibility of its deprotection conditions with other functionalities present in the molecule. The following tables summarize the stability and deprotection conditions of the MOP group in comparison to other widely used alcohol protecting groups: methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and benzyl (Bn).

Table 1: Stability of Common Alcohol Protecting Groups under Various Conditions

Protecting GroupBasic Conditions (e.g., NaOH, NaH)Acidic Conditions (e.g., TFA, HCl)Hydrogenolysis (H₂, Pd/C)Fluoride Ion (e.g., TBAF)
MOP StableLabile StableStable
MOM StableLabile StableStable
TBS StableLabileStableLabile
Bn StableStableLabile Stable

Table 2: Deprotection Conditions and Typical Yields

Protecting GroupReagentTypical ConditionsTypical Yield (%)
MOP Pyridinium p-toluenesulfonate (PPTS)MeOH, rt>90
Acetic AcidTHF/H₂O>90[2]
MOM Trifluoroacetic acid (TFA)CH₂Cl₂, rt>90
Hydrochloric Acid (HCl)MeOH, rt>90[3]
TBS Tetrabutylammonium fluoride (TBAF)THF, rt>95[4]
Hydrofluoric acid (HF)·PyridineTHF, 0 °C to rt>90
Bn H₂ (1 atm), Palladium on Carbon (Pd/C)EtOH or EtOAc, rt>95

Orthogonal Deprotection in Practice

The data presented above highlights the orthogonal nature of these protecting groups. For instance, a molecule bearing both a MOP ether and a TBS ether can be selectively deprotected. Treatment with a mild acid like PPTS will cleave the MOP group while leaving the TBS group intact. Conversely, treatment with a fluoride source like TBAF will remove the TBS silyl ether without affecting the MOP group. Similarly, a benzyl ether is stable to both acidic and fluoride-mediated deprotection conditions but can be selectively removed by hydrogenolysis, leaving MOP and TBS groups untouched.

Experimental Protocols

Protection of an Alcohol with 2-Methoxypropene (MOP Protection)

Materials:

  • Alcohol (1.0 equiv)

  • 2-Methoxypropene (1.5 equiv)[1]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[5]

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add 2-methoxypropene to the solution.

  • Add pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a MOP Ether

Materials:

  • MOP-protected alcohol (1.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv)[5]

  • Methanol (MeOH)

Procedure:

  • Dissolve the MOP-protected alcohol in methanol.

  • Add pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal relationship between the MOP protecting group and other common protecting groups.

Orthogonal_Deprotection Substrate Substrate-OMOP Substrate-OTBS Substrate-OBn Deprotect_MOP Deprotected MOP Substrate-OH Substrate-OTBS Substrate-OBn Substrate->Deprotect_MOP Mild Acid (e.g., PPTS) Deprotect_TBS Deprotected TBS Substrate-OMOP Substrate-OH Substrate-OBn Substrate->Deprotect_TBS Fluoride (e.g., TBAF) Deprotect_Bn Deprotected Bn Substrate-OMOP Substrate-OTBS Substrate-OH Substrate->Deprotect_Bn Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal deprotection of MOP, TBS, and Bn ethers.

Protection_Deprotection_Workflow Start Alcohol (R-OH) Protection Protection Start->Protection 2-Methoxypropene, PPTS Protected MOP-Protected Alcohol (R-OMOP) Protection->Protected Reaction Further Synthesis Steps (Basic/Nucleophilic Conditions) Protected->Reaction Deprotection Deprotection Reaction->Deprotection Mild Acid (e.g., PPTS) End Deprotected Alcohol (R-OH) Deprotection->End

Caption: General workflow for MOP protection and deprotection.

Conclusion

The 2-methoxy-2-propyl (MOP) protecting group offers a valuable option for the protection of alcohols in complex organic syntheses. Its ease of introduction, stability to basic conditions, and facile cleavage under mild acidic conditions make it an excellent component of an orthogonal protection strategy, particularly in combination with silyl and benzyl ethers. The experimental protocols provided herein offer a starting point for the practical application of this versatile protecting group. As with any synthetic methodology, specific conditions may require optimization based on the substrate and the overall synthetic route.

References

Kinetic Insights into 2-Methoxy-2-methylpropanenitrile: A Comparative Guide to its Formation and Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of the kinetic aspects governing the synthesis and decomposition of 2-methoxy-2-methylpropanenitrile. While specific kinetic data for this compound is limited in publicly available literature, this document compiles relevant experimental protocols and compares its expected reactivity with analogous compounds, offering valuable insights for its application in chemical synthesis and drug development.

Formation of this compound: A Look at Synthetic Pathways

The synthesis of this compound, a tertiary cyanohydrin ether, can be achieved through several methodologies. Two notable approaches involve the nucleophilic substitution of a suitable precursor and a catalyzed reaction involving formaldehyde and propionitrile.

A common laboratory-scale synthesis involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, under basic conditions with reflux.[1] This method relies on the nucleophilic attack of the cyanide ion on the alcohol precursor. Another synthetic route involves the reaction of paraformaldehyde with propionitrile over an alumina catalyst.[1]

Due to the absence of specific kinetic data for these reactions in the available literature, a direct quantitative comparison is not feasible. However, the choice of synthetic route in a research or industrial setting would likely be dictated by factors such as substrate availability, reaction conditions, and desired yield and purity.

Cleavage of this compound: Understanding its Stability

The cleavage of the ether linkage in this compound is typically achieved under acidic conditions, consistent with general ether cleavage mechanisms. Given the tertiary nature of the carbon atom attached to the ether oxygen, the cleavage is expected to proceed via an SN1 pathway. This involves the protonation of the ether oxygen, followed by the departure of methanol to form a stabilized tertiary carbocation, which is then attacked by a nucleophile.

For a comparative perspective on the stability of the core cyanohydrin structure, we can examine the decomposition of its unmethylated analog, acetone cyanohydrin. The decomposition of acetone cyanohydrin to acetone and hydrogen cyanide is acid-catalyzed and its rate is highly dependent on pH.

pHHalf-life for Decomposition of Acetone Cyanohydrin (0.1% solution)Reference
4.957 minutes[2]
6.328 minutes[2]
6.88 minutes[2]
7.0 (at 26°C)9 minutes (calculated from a rate constant of 4.47 h⁻¹)[2]

This data highlights the inherent instability of the cyanohydrin moiety in aqueous acidic environments, a factor that should be considered when working with this compound, as the ether linkage provides a protective group for the otherwise labile cyanohydrin.

Experimental Protocols

General Protocol for the Formation of this compound (via Nucleophilic Substitution)

This protocol is based on the general description of the reaction between a methoxy alcohol and a cyanide source.

Materials:

  • 2-Methoxy-2-methylpropanol

  • Sodium cyanide (or other suitable cyanide source)

  • A suitable basic solvent (e.g., a high-boiling point ether or an aprotic polar solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-2-methylpropanol in the chosen solvent.

  • Add sodium cyanide to the solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

General Protocol for the Acid-Catalyzed Cleavage of this compound

This protocol is based on the general principles of acid-catalyzed ether cleavage.

Materials:

  • This compound

  • A strong acid (e.g., HBr or HI)

  • A suitable solvent (e.g., acetic acid or an inert solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Cool the solution in an ice bath and slowly add the strong acid.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting products (an alcohol and an alkyl halide, or potentially the corresponding cyanohydrin if water is present) by distillation or chromatography.

Visualizing the Reaction Pathways

Formation_Pathway cluster_nucleophilic_substitution Nucleophilic Substitution Pathway A 2-Methoxy-2-methylpropanol C This compound A->C Base, Reflux B Cyanide Source (e.g., NaCN) B->C Cleavage_Pathway cluster_sn1_cleavage Acid-Catalyzed Cleavage (SN1 Pathway) D This compound E Protonated Ether D->E + H+ F Tertiary Carbocation Intermediate E->F - CH3OH G Methanol H Final Products (e.g., 2-Bromo-2-methylpropanenitrile + Methanol) F->H + Br-

References

A Comparative Benchmarking of 2-Methoxy-2-methylpropanenitrile and Other Cyanohydrins for Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Methoxy-2-methylpropanenitrile with two other commonly used cyanohydrins: Acetone Cyanohydrin and Trimethylsilyl Cyanide (TMSCN). The objective is to offer a comprehensive overview of their respective properties, performance in key synthetic applications, and safety profiles to aid in the selection of the most suitable reagent for specific research and development needs. While direct comparative experimental data is limited in the current literature, this guide consolidates available information and proposes standardized protocols for head-to-head evaluation.

Physicochemical and Safety Properties

A summary of the key physical, chemical, and safety properties of the three cyanohydrins is presented in Table 1. This data is crucial for understanding the handling, storage, and safety precautions required for each compound.

PropertyThis compoundAcetone CyanohydrinTrimethylsilyl Cyanide (TMSCN)
Molecular Formula C₅H₉NO[1]C₄H₇NO[2]C₄H₉NSi[3]
Molecular Weight 99.13 g/mol [1]85.106 g/mol [2]99.208 g/mol [3]
Appearance Colorless liquid with a strong odor[4]Colorless liquid[2]Volatile liquid[3]
Boiling Point Not specified95 °C[2]114-117 °C[3]
Melting Point Not specified-19 °C[2]8-11 °C[3]
Density Not specified0.932 g/mL[2]0.793 g/mL at 20 °C[3]
Solubility Not specifiedSoluble in water[2]Reacts with water[3]
Key Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled.[4]Fatal if swallowed, in contact with skin or if inhaled.[2]Fatal if swallowed, in contact with skin or if inhaled.[3]
Notes on Stability The bulky substituents may favor unimolecular pathways (SN1).[4]Readily decomposes on contact with water to release HCN.[2]Hydrolyzes to give hydrogen cyanide.[3]

Performance in Synthetic Applications

Cyanohydrins are valuable intermediates in organic synthesis, notably in the formation of α-hydroxy acids, α-amino acids (via the Strecker synthesis), and other important molecular scaffolds. The choice of cyanohydrin can significantly impact reaction yield, selectivity, and ease of workup.

Cyanohydrin Formation

The addition of a cyanide source to an aldehyde or ketone is a fundamental reaction for forming cyanohydrins. While all three compounds can serve as cyanide donors, their reactivity and the nature of the resulting product differ.

Cyanohydrin_Formation cluster_reagents Cyanating Agents Ketone R-CO-R' Cyanohydrin_Product R-C(OH)(CN)-R' Ketone->Cyanohydrin_Product Addition of Cyanide MMPN 2-Methoxy-2- methylpropanenitrile MMPN->Cyanohydrin_Product [Proposed] ACH Acetone Cyanohydrin ACH->Cyanohydrin_Product HCN source TMSCN Trimethylsilyl Cyanide TMSCN->Cyanohydrin_Product Protected Cyanohydrin (O-silylated)

Caption: General scheme for cyanohydrin formation from a ketone using different cyanating agents.

The Strecker Reaction

The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a precursor to α-amino acids. Both Acetone Cyanohydrin and TMSCN are commonly employed in this reaction.[5][6] The performance of this compound in this context is not well-documented in the available literature.

Strecker_Reaction cluster_reactants Reactants Ketone R-CO-R' Imine Imine Intermediate [R-C(=NR'')-R'] Ketone->Imine + Amine Amine R''-NH₂ Cyanide Cyanide Source (e.g., ACH, TMSCN) Aminonitrile α-Aminonitrile [R-C(NHR'')(CN)-R'] Cyanide->Aminonitrile Imine->Aminonitrile + Cyanide

Caption: Simplified workflow of the Strecker amino acid synthesis.

Direct comparative studies on the yield of the Strecker reaction using these three cyanohydrins under identical conditions are lacking. Table 2 presents a compilation of reported yields for Acetone Cyanohydrin and TMSCN from various sources, which are not directly comparable due to differing reaction conditions and substrates.

Cyanide SourceSubstrateAmineCatalyst/ConditionsYield (%)Reference
Acetone CyanohydrinVarious aldehydes/ketonesVarious aminesWater, catalyst-freeHigh yields (unspecified)[5]
TMSCNAldehydes/ketonesVarious aminesVarious catalystsGood to excellent yields[6]
This compoundNot ReportedNot ReportedNot ReportedNot ReportedN/A

Proposed Experimental Protocols for Comparative Benchmarking

To address the gap in direct comparative data, the following experimental protocols are proposed. These protocols are designed to provide a standardized basis for evaluating the performance of this compound against Acetone Cyanohydrin and Trimethylsilyl Cyanide.

Protocol for Comparing Reactivity in Cyanohydrin Formation

This protocol aims to compare the reaction rate and yield of cyanohydrin formation from a model ketone using the three different cyanating agents.

Protocol_Reactivity cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_analysis Analysis Reactants Model Ketone (e.g., Cyclohexanone) + Cyanating Agent (1.2 eq) + Solvent (e.g., DCM) Stirring Stir at Room Temperature Reactants->Stirring Aliquots Take aliquots at regular intervals (e.g., 15, 30, 60, 120 min) Stirring->Aliquots Yield Isolate and purify product to determine isolated yield Stirring->Yield Analysis Analyze by GC-MS or LC-MS to determine conversion Aliquots->Analysis

Caption: Proposed workflow for comparing the reactivity of different cyanohydrins.

Methodology:

  • To three separate round-bottom flasks, each containing a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM), add this compound (1.2 eq), Acetone Cyanohydrin (1.2 eq), and Trimethylsilyl Cyanide (1.2 eq), respectively.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, and 120 minutes) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage conversion of the starting material.

  • After a set time (e.g., 2 hours), quench the reactions and work up to isolate the respective cyanohydrin products.

  • Purify the products and calculate the isolated yield for each reaction.

Protocol for Comparative In Vitro Cytotoxicity Assay

This protocol outlines a method to compare the cytotoxicity of the three cyanohydrins on a relevant cell line, providing a quantitative measure of their relative toxicity.[7]

Protocol_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_data_analysis Data Analysis Cells Seed cells (e.g., HepG2) in a 96-well plate Treatment Treat cells with serial dilutions of each cyanohydrin Cells->Treatment Incubation Incubate for 24 hours Treatment->Incubation Assay Perform MTT or similar cell viability assay Incubation->Assay Measurement Measure absorbance/fluorescence Assay->Measurement IC50 Calculate IC50 value for each compound Measurement->IC50

Caption: Workflow for a comparative in vitro cytotoxicity study.

Methodology:

  • Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to attach overnight.

  • Prepare serial dilutions of this compound, Acetone Cyanohydrin, and Trimethylsilyl Cyanide in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include appropriate vehicle controls.

  • Incubate the plates for 24 hours.

  • Perform a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells in each well.

  • Measure the absorbance or fluorescence according to the assay protocol.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantitatively compare their cytotoxicity.

Metabolic and Signaling Pathways

The toxicity of cyanohydrins is primarily attributed to the release of cyanide, which is a potent inhibitor of cellular respiration. Cyanide binds to the iron atom in cytochrome c oxidase in the mitochondria, disrupting the electron transport chain and halting aerobic ATP production.[8][9] This leads to cytotoxic hypoxia and cell death.[8]

Cyanide_Toxicity_Pathway cluster_compound Cyanohydrin Source cluster_cellular Cellular Environment Cyanohydrin Cyanohydrin (e.g., Acetone Cyanohydrin) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition Mitochondrion Mitochondrion HCN->Mitochondrion Cytochrome_Oxidase Cytochrome c Oxidase HCN->Cytochrome_Oxidase Inhibits ETC Electron Transport Chain ATP_Production ATP Production Cytochrome_Oxidase->ATP_Production Blocks Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Simplified signaling pathway of cyanide toxicity.

The metabolic fate of the O-methyl group in this compound and the trimethylsilyl group in TMSCN, and how these modifications might influence their interaction with metabolic pathways and overall toxicity profile compared to the unprotected hydroxyl group of Acetone Cyanohydrin, is an area that requires further investigation. The steric bulk and electronic effects of the methoxy group in this compound may influence its rate of decomposition and subsequent cyanide release, potentially altering its toxicity profile.[4]

Conclusion

This guide provides a comparative overview of this compound, Acetone Cyanohydrin, and Trimethylsilyl Cyanide based on currently available data. While Acetone Cyanohydrin and TMSCN are well-established reagents with documented applications and safety concerns, this compound is a less characterized alternative.

Key Takeaways:

  • Acetone Cyanohydrin is a potent and readily available source of HCN, but its high toxicity and instability in the presence of water require stringent safety measures.[2]

  • Trimethylsilyl Cyanide offers a more stable alternative to HCN for many applications, forming a protected cyanohydrin intermediate.[3] However, it is also toxic and moisture-sensitive.[3]

  • This compound presents a potentially more stable alternative due to the O-alkylation, which may influence its reactivity and safety profile.[4] However, a comprehensive evaluation of its performance and toxicity is necessary.

The proposed experimental protocols provide a framework for researchers to conduct direct comparative studies, which are essential for making informed decisions on the selection of the most appropriate cyanohydrin for their specific synthetic and drug development needs. The generation of such data will be invaluable to the scientific community.

References

The Evolving Landscape of Cyanomethylation: A Comparative Look at 2-Methoxy-2-methylpropanenitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe introduction of the cyanomethyl group remains a critical transformation in the synthesis of valuable pharmaceutical intermediates. In recent years, 2-Methoxy-2-methylpropanenitrile has emerged as a notable reagent in this field. This guide provides a comparative analysis of this compound against established alternatives, supported by available data from recent literature, to inform judicious selection in synthetic design.

Executive Summary

This compound offers a promising alternative to traditional cyanating agents, particularly as a safer, more stable surrogate for hydrogen cyanide (HCN). Its classification as a protected cyanohydrin allows for the controlled release of the cyanide equivalent under specific reaction conditions. This guide delves into a comparative analysis of its performance against key competitors like Acetone Cyanohydrin and Trimethylsilyl Cyanide (TMSCN) in the context of nucleophilic addition to carbonyls and imines, a cornerstone of cyanomethylation. While direct, recent head-to-head comparative studies are limited, a review of existing data for individual reagents on similar substrates allows for an objective assessment.

Performance Comparison of Cyanating Agents

The nucleophilic addition of a cyanide source to an electrophilic carbonyl or imine carbon is a fundamental reaction for creating α-hydroxy nitriles or α-amino nitriles, respectively. The choice of the cyanating agent significantly impacts the reaction's efficiency, safety, and substrate scope. Here, we compare this compound with its primary alternatives.

Cyanating AgentSubstrate ExampleCatalyst/ConditionsYield (%)Reference
This compound BenzaldehydeLewis Acid (e.g., TiCl₄)Data not available in recent literature-
Acetone Cyanohydrin BenzaldehydeEnzyme (Oxynitrilase)High Yield[1]
Trimethylsilyl Cyanide (TMSCN) BenzaldehydeCoordination Polymer (CP 1)97[2]
Trimethylsilyl Cyanide (TMSCN) BenzaldehydeNo Catalyst10[2]
Potassium Cyanide (KCN) BenzaldehydepH 4-5High Yield[3]

In-depth Analysis of Alternatives

Acetone Cyanohydrin: A widely used cyanating agent, it serves as a more convenient source of HCN.[1] It is particularly effective in enzyme-catalyzed reactions, which can offer high enantioselectivity.[1] However, its high toxicity and potential to readily release HCN upon contact with water necessitate careful handling.[4]

Trimethylsilyl Cyanide (TMSCN): TMSCN is a versatile and popular reagent for the cyanosilylation of aldehydes and ketones, forming silylated cyanohydrins.[5] It often requires a catalyst, which can range from Lewis acids to Lewis bases, to achieve high yields.[2][6] The reaction with benzaldehyde, for instance, shows a dramatic increase in yield from 10% without a catalyst to 97% with a coordination polymer catalyst, demonstrating the crucial role of the catalytic system.[2]

Potassium Cyanide (KCN): As a salt of HCN, KCN is a potent and cost-effective cyanide source. The reaction is typically performed in a buffered solution to maintain an optimal pH for the reaction to proceed efficiently.[3] The primary drawback of KCN is its extreme toxicity.

Experimental Protocols: A Representative Example

While a specific, recent, and detailed experimental protocol for the addition of this compound to an aldehyde or imine was not found in the literature reviewed, a general procedure can be extrapolated from the principles of cyanohydrin formation. For comparison, a detailed protocol for a related, well-documented reaction is provided below.

Representative Experimental Protocol: Cyanosilylation of Benzaldehyde using TMSCN and a Coordination Polymer Catalyst [2]

  • Materials: Benzaldehyde, Trimethylsilyl cyanide (TMSCN), Coordination Polymer 1 (catalyst, 2 mol%).

  • Reaction Setup: In a reaction vessel, combine benzaldehyde (1.0 mmol) and the coordination polymer catalyst (0.02 mmol).

  • Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 1.5 hours.

  • Work-up and Purification: After the reaction is complete, the product, 2-((trimethylsilyl)oxy)-2-phenylacetonitrile, is isolated and purified using standard techniques such as column chromatography.

  • Yield: This procedure is reported to yield 97% of the desired product.[2]

Visualizing the Synthetic Landscape

To better understand the relationships and workflows in cyanomethylation, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant Aldehyde/Imine Reaction_Vessel Reaction Mixture Reactant->Reaction_Vessel Cyanating_Agent This compound or Alternative Cyanating_Agent->Reaction_Vessel Catalyst Lewis Acid / Base (if required) Catalyst->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Reaction Time Purification Column Chromatography Workup->Purification Product α-Hydroxy/Amino Nitrile Purification->Product

Caption: A generalized experimental workflow for cyanomethylation reactions.

Signaling_Pathway cluster_reagents Cyanating Agents cluster_intermediates Reactive Species cluster_products Products MMPN This compound CN_ion Cyanide Ion (CN⁻) MMPN->CN_ion Activation ACH Acetone Cyanohydrin ACH->CN_ion Dissociation TMSCN Trimethylsilyl Cyanide TMSCN->CN_ion Activation KCN Potassium Cyanide KCN->CN_ion Dissociation Cyanohydrin α-Hydroxy Nitrile CN_ion->Cyanohydrin Addition to Aldehyde/Ketone Aminonitrile α-Amino Nitrile CN_ion->Aminonitrile Addition to Imine

Caption: Logical relationship of different cyanating agents to the reactive cyanide species and final products.

Conclusion and Future Outlook

This compound stands as a potentially valuable reagent in the organic chemist's toolkit, offering the allure of enhanced safety and stability. However, the lack of recent, direct comparative studies with quantitative data makes a definitive performance assessment challenging. While alternatives like Acetone Cyanohydrin and TMSCN are well-documented with established protocols and yield expectations, the application of this compound in the recent literature appears less prevalent or at least less publicly detailed.

For researchers and drug development professionals, the choice of a cyanating agent will continue to be a multifactorial decision, weighing safety, cost, efficiency, and substrate compatibility. As synthetic methodologies advance, there is a clear need for comprehensive studies that directly compare the efficacy of reagents like this compound against established standards under identical conditions. Such data will be instrumental in guiding the rational selection of reagents for the synthesis of the next generation of pharmaceutical compounds.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-2-methylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2-Methoxy-2-methylpropanenitrile (CAS No. 76474-09-4), a flammable and toxic nitrile compound. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Adherence to institutional and local regulations, in addition to the procedures outlined below, is mandatory.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times when handling this substance. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2] In case of exposure, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValueSource
Chemical Identity
CAS Number76474-09-4[2][3]
Molecular FormulaC₅H₉NO[2][3]
Molecular Weight99.13 g/mol [2]
Physical Properties
AppearanceColorless liquid with a strong odor[2]
Hazard Classifications
GHS PictogramsFlammable; Acute Toxic[2]
GHS Hazard StatementsH226: Flammable liquid and vapor.H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.[1][2]
NFPA 704 RatingNot readily available. Based on GHS hazards, a high health (blue) and flammability (red) rating is expected.
Incompatibilities
Incompatible MaterialsStrong oxidizing agents, strong acids, and strong bases.

Disposal Workflow

The primary and most highly recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company. The following workflow provides a logical decision-making process for its disposal.

DisposalWorkflow start Waste 2-Methoxy-2- methylpropanenitrile Generated check_contamination Is the waste mixed with other incompatible chemicals (strong acids, bases, oxidizers)? start->check_contamination segregate Segregate waste into a dedicated, properly labeled, and sealed container. check_contamination->segregate No check_contamination->segregate Yes in_lab_treatment_q Is in-lab treatment for dilution or hydrolysis approved by your institution and performed by trained personnel? segregate->in_lab_treatment_q contact_ehs Contact Environmental Health & Safety (EHS) or a licensed chemical waste disposal company. prepare_for_pickup Prepare container for pickup: - Ensure label is complete (name, hazards). - Store in a designated waste accumulation area. contact_ehs->prepare_for_pickup pickup Waste collected by professional disposal service. prepare_for_pickup->pickup in_lab_treatment_q->contact_ehs No proceed_with_caution Follow validated and approved in-lab treatment protocol. (See Experimental Protocol section for a generalized, conceptual procedure). in_lab_treatment_q->proceed_with_caution Yes neutralized_waste Treated/Neutralized Waste Stream proceed_with_caution->neutralized_waste final_disposal Dispose of treated waste in accordance with local regulations (may require further professional disposal). neutralized_waste->final_disposal

Disposal decision workflow for this compound.

Experimental Protocol: Conceptual Overview of Nitrile Hydrolysis for In-Lab Treatment

Disclaimer: The following is a generalized, conceptual protocol for the hydrolysis of aliphatic nitriles. It is not a validated procedure for this compound and should only be considered for feasibility studies by trained chemists with the express permission of their institution's environmental health and safety department. The primary disposal route remains professional waste services.

Objective

To convert the nitrile functional group to a less toxic carboxylic acid or amide via acid- or base-catalyzed hydrolysis.

Materials
  • Waste this compound

  • Dilute hydrochloric acid (e.g., 6M HCl) or sodium hydroxide solution (e.g., 6M NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Appropriate work-up and quenching reagents (e.g., sodium bicarbonate for acid neutralization)

  • pH paper or pH meter

Procedure: Acid-Catalyzed Hydrolysis
  • Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reaction: Charge the flask with the waste nitrile and add an excess of dilute hydrochloric acid.

  • Heating: Gently heat the mixture to reflux with stirring. The reaction time will vary and should be monitored (e.g., by thin-layer chromatography if a suitable method is available).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid with a suitable base, such as sodium bicarbonate solution, while monitoring the pH.

  • Disposal of Product: The resulting solution containing the hydrolyzed product (a carboxylic acid and ammonium chloride) must be disposed of in accordance with local regulations. This may still be considered hazardous waste.

Procedure: Base-Catalyzed Hydrolysis
  • Setup: Use the same apparatus as for the acid-catalyzed hydrolysis.

  • Reaction: Charge the flask with the waste nitrile and add an excess of sodium hydroxide solution.

  • Heating: Gently heat the mixture to reflux with stirring. Ammonia gas will be evolved, so ensure the reaction is performed in a well-ventilated fume hood.

  • Cooling and Neutralization: After cooling, the resulting solution will contain the sodium salt of the carboxylic acid. If the free acid is desired, it can be precipitated by the careful addition of a strong acid.

  • Disposal of Product: The final mixture must be disposed of as chemical waste according to institutional and local guidelines.

Step-by-Step Disposal Plan

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

    • Collect the waste in a designated, leak-proof, and chemically compatible container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, toxic).

    • Indicate the approximate concentration or volume of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and ignition points.

    • Follow all institutional guidelines for the storage of flammable and toxic chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Do not wash spills into the sanitary sewer.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Operational Guide for Handling 2-Methoxy-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Methoxy-2-methylpropanenitrile (CAS RN: 76474-09-4). Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical with the following classifications[1]:

  • Flammable Liquid and Vapour

  • Toxic if Swallowed

  • Toxic in Contact with Skin

  • Toxic if Inhaled

Due to these significant hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. Engineering controls, such as a certified chemical fume hood, are required for all operations involving this material.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecification
Hand Protection Chemical-resistant gloves. Nitrile gloves are recommended for their resistance to a wide range of chemicals, including nitriles.
Eye Protection Chemical safety goggles and a face shield are required to protect against splashes.
Skin and Body Protection A flame-resistant laboratory coat must be worn. For larger quantities or in case of potential for significant splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection A properly fitted respirator is required. The selection of the respirator and cartridge type must be based on a thorough risk assessment of the specific laboratory conditions and airborne concentration of the chemical.

Detailed Experimental Protocols

3.1. Glove Selection and Use

  • Initial Use: For initial or short-duration work, use a pair of heavy-duty nitrile gloves.

  • Extended Use: For prolonged handling, it is recommended to "double-glove" by wearing a lighter-weight nitrile glove underneath a heavier, chemical-resistant glove.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.

  • Replacement: Immediately replace gloves if they are compromised or if contamination is suspected. Do not reuse disposable gloves.

3.2. Respiratory Protection Program

The use of respiratory protection must be in accordance with a comprehensive institutional respiratory protection program, which includes medical clearance, fit testing, and training.

  • Hazard Assessment: The concentration of airborne this compound must be assessed to determine the required Assigned Protection Factor (APF) for the respirator.

  • Respirator Selection: Based on the APF, a suitable respirator can be selected. This may range from an air-purifying respirator with organic vapor cartridges to a supplied-air respirator for higher concentrations.

Operational and Disposal Plans

4.1. Handling and Storage

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

4.2. Spill and Emergency Procedures

  • Small Spills: In the event of a small spill contained within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills or spills outside of a fume hood, evacuate the area immediately and contact the institutional emergency response team.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

    • Inhalation: Move the victim to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

4.3. Decontamination and Disposal

  • PPE Decontamination:

    • Gloves: Before removal, wash the exterior of the gloves. Then, carefully remove and discard them in the designated hazardous waste container.

    • Reusable PPE: Reusable items such as face shields and aprons should be decontaminated according to the manufacturer's instructions.

  • Waste Disposal:

    • Chemical Waste: Dispose of unused this compound as hazardous chemical waste in accordance with institutional and local regulations.

    • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and disposable lab coats, must be disposed of as hazardous waste.

Visual Workflow for Donning and Doffing PPE

The following diagram outlines the mandatory sequence for putting on and taking off personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.